1-Pyridin-3-yl-ethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQNBXPYJGNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971500 | |
| Record name | 1-(Pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56129-55-6 | |
| Record name | α-Methyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56129-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethylamine, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056129556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Pyridin-3-yl-ethylamine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a versatile compound with significant applications in pharmaceutical and chemical research.
Chemical Properties
This compound is a pyridinamine derivative with the following key physicochemical properties:
| Property | Value | Source |
| IUPAC Name | 1-pyridin-3-ylethanamine | [1][2] |
| CAS Number | 56129-55-6 | [3][4][5][6][7][8] |
| Molecular Formula | C₇H₁₀N₂ | [1][3][4][5][7] |
| Molecular Weight | 122.17 g/mol | [1][3][4][5][7] |
| Appearance | Solid, Colorless to pink liquid | [4][5] |
| Melting Point | 63 °C | [3][9][10] |
| Boiling Point | 118-120 °C (at 14 Torr) | [3][9][10] |
| Density | 1.014 g/cm³ (at 25 °C) | [3][9] |
| pKa | 8.81 ± 0.29 (Predicted) | [3][9][11] |
| Vapor Pressure | 0.11 mmHg (at 25 °C) | [11] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons.[11] |
Chemical Structure
The structure of this compound consists of a pyridine ring substituted at the 3-position with an ethylamine group.
| Identifier | String | Source |
| SMILES | NC(C)C1=CC=CN=C1 | [4][12] |
| CC(C1=CN=CC=C1)N | [2] | |
| InChI | 1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3 | [2][4][6][8] |
| InChI Key | IQVQNBXPYJGNEA-UHFFFAOYSA-N | [2][4][6][8] |
Experimental Protocols
Synthesis of this compound from 3-Acetylpyridine [3]
This protocol details a two-step synthesis process starting from 3-acetylpyridine.
Step 1: Oxime Formation
-
Reagents: 3-Acetylpyridine (0.5 g, 4.1 mmol), potassium carbonate (1.7 g, 12.3 mmol), hydroxylamine hydrochloride (342 mg, 5 mmol), methanol (10 mL).
-
Procedure: The reagents are mixed in methanol and stirred for 16 hours at room temperature. After the reaction is complete, the mixture is filtered, and the filtrate is collected for the next step.
Step 2: Reduction to Amine
-
Reagents: Filtrate from Step 1, Zinc powder (1.3 g, 21 mmol), ammonium chloride (1.1 g, 21 mmol).
-
Procedure: Zinc powder and ammonium chloride are added to the filtrate, and the mixture is stirred for 24 hours at room temperature.
-
Work-up: Water (10 mL) is added to the reaction mixture, and it is filtered again. The filtrate is then concentrated and dried to yield the final product.
-
Yield: 300 mg (60%) of 1-(3-pyridyl)ethylamine as a white solid.[3]
Product Characterization:
-
¹H NMR (300 MHz, DMSO-d₆): δ 8.52 (d, J = 4.9 Hz, 1H), 8.32 (td, J = 7.7, 1.9 Hz, 1H), 7.68 (d, J = 7.7 Hz, 1H), 7.28 (ddd, J = 7.5, 4.9, 1.1 Hz, 1H), 4.6 (q, J = 6.0 Hz, 1H), 1.25 (d, J = 6.6 Hz, 3H).[3]
-
Mass Spectrometry (ESI): m/z 123.4 [M + 1]⁺.[3]
Caption: Synthesis workflow for this compound.
Applications and Biological Relevance
This compound is a compound of significant interest in various fields of chemical and pharmaceutical research. Its versatile structure makes it a valuable building block and ligand.
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel drug candidates.[5] It is particularly prominent in the development of therapeutics for neurological disorders and in anti-cancer research due to its effective interaction with biological targets.[5]
-
Biochemical Research: The compound is utilized in studies concerning neurotransmitter systems, aiding researchers in understanding the mechanisms of action of certain drugs and their effects on the brain.[5]
-
Coordination Chemistry: It functions as a ligand in the formation of metal complexes, which are pivotal in catalysis and material science.[5]
-
Agricultural Chemistry: There is ongoing exploration of its potential in creating agrochemicals designed to improve crop resilience and growth.[5]
Caption: Key application areas of this compound.
Safety Information
This compound is classified as toxic if swallowed and may cause an allergic skin reaction or serious eye damage.[3] Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area.[11] It is sensitive to air and should be stored under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[3][11]
References
- 1. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 2771688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 56129-55-6 [amp.chemicalbook.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-(3-Pyridyl)ethylamine, 96% | Fisher Scientific [fishersci.ca]
- 8. 1-(3-Pyridyl)ethylamine AldrichCPR 56129-55-6 [sigmaaldrich.com]
- 9. This compound CAS#: 56129-55-6 [m.chemicalbook.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. chembk.com [chembk.com]
- 12. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Synthesis of 1-Pyridin-3-yl-ethylamine from 3-Acetylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-Pyridin-3-yl-ethylamine from 3-acetylpyridine. The synthesis of this amine is a critical step in the development of various pharmaceutical compounds. This document details established methodologies, including reductive amination, asymmetric synthesis, and biocatalysis, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication.
Reductive Amination Pathways
Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. This approach involves the conversion of 3-acetylpyridine to an intermediate imine, which is then reduced to the target amine, this compound. Key variations of this method include the Leuckart reaction and catalytic transfer hydrogenation.
Leuckart Reaction
The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1] This one-pot reaction is driven by heating the carbonyl compound with the Leuckart reagent.[1] The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. While effective, this method often requires high temperatures, typically between 120°C and 130°C.[1]
Experimental Protocol: Leuckart Reaction of 3-Acetylpyridine
A typical laboratory-scale Leuckart reaction for the synthesis of this compound from 3-acetylpyridine is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylpyridine (1.0 equivalent) with an excess of ammonium formate (3.0-5.0 equivalents).
-
Heating: Heat the reaction mixture to a temperature between 160°C and 170°C.
-
Reaction Time: Maintain the temperature for a period of 4 to 7 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Hydrolysis: After completion, cool the reaction mixture and add concentrated hydrochloric acid. Reflux the mixture for an additional 8 hours to hydrolyze the intermediate formyl derivative.
-
Workup: Cool the acidic solution and basify with a suitable base, such as sodium hydroxide, to a pH greater than 10.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) offers a milder alternative to the classical Leuckart reaction. This method employs a hydrogen donor, such as ammonium formate, in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[2][3] The reaction can often be performed at lower temperatures and can exhibit high chemoselectivity.[3]
Experimental Protocol: Catalytic Transfer Hydrogenation of 3-Acetylpyridine
A representative procedure for the catalytic transfer hydrogenation of 3-acetylpyridine is outlined below:
-
Reaction Setup: To a solution of 3-acetylpyridine (1.0 equivalent) in a suitable solvent, such as methanol, add ammonium formate (3.0-5.0 equivalents).
-
Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).
-
Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux, monitoring the reaction by TLC or GC.
-
Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be purified by column chromatography or distillation to yield this compound.
Asymmetric Synthesis of this compound
The synthesis of enantiomerically pure this compound is of significant interest in pharmaceutical development, as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric synthesis methods aim to produce a single enantiomer of the target amine.
Catalytic Asymmetric Reductive Amination
Catalytic asymmetric reductive amination involves the use of a chiral catalyst to induce enantioselectivity in the reduction of the intermediate imine. Ruthenium-BINAP complexes are well-established catalysts for the asymmetric hydrogenation of various functional groups.[4]
Experimental Protocol: Asymmetric Reductive Amination of 3-Acetylpyridine
A general procedure for the asymmetric reductive amination of 3-acetylpyridine using a chiral ruthenium catalyst is as follows:
-
Imine Formation: In a reaction vessel, condense 3-acetylpyridine with a suitable amine source, such as ammonia or an ammonium salt, to form the corresponding imine. This step is often carried out in situ.
-
Catalyst Preparation: In a separate vessel, prepare the active chiral catalyst, for example, by reacting a ruthenium precursor with a chiral ligand like (S)-BINAP.
-
Asymmetric Hydrogenation: Introduce the pre-formed or in situ generated imine to the activated chiral catalyst under a hydrogen atmosphere (typically 4-100 atm). The reaction is usually carried out in a suitable solvent like methanol or ethanol at a controlled temperature.
-
Workup and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified using standard techniques. The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
Biocatalytic Synthesis using Transaminases
Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[5][6] This method offers high enantioselectivity and operates under mild reaction conditions.[7]
Experimental Protocol: Biocatalytic Reductive Amination of 3-Acetylpyridine
A typical procedure for the biocatalytic amination of 3-acetylpyridine using a transaminase is as follows:
-
Reaction Medium: Prepare a buffered aqueous solution (e.g., phosphate buffer at a specific pH, typically around 7-9).
-
Reagent Addition: Add 3-acetylpyridine, a suitable amino donor (e.g., isopropylamine or L-alanine), and the pyridoxal 5'-phosphate (PLP) cofactor to the buffer.
-
Enzyme Addition: Introduce the selected transaminase enzyme (either as a whole-cell catalyst or a purified enzyme).
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation. The reaction progress and enantiomeric excess are monitored by HPLC.
-
Workup and Purification: Once the reaction reaches the desired conversion, the enzyme is removed (e.g., by centrifugation or filtration), and the product is extracted from the aqueous phase using an organic solvent. The solvent is then removed, and the product is purified.
Data Presentation
Table 1: Comparison of Synthesis Pathways for this compound
| Pathway | Reagents & Conditions | Typical Yield (%) | Enantiomeric Excess (%) | Key Advantages | Key Disadvantages |
| Leuckart Reaction | 3-Acetylpyridine, Ammonium formate, 160-170°C | 50-70 | N/A (Racemic) | One-pot, inexpensive reagents | High temperatures, moderate yields |
| Catalytic Transfer Hydrogenation | 3-Acetylpyridine, Ammonium formate, Pd/C, Methanol, RT-Reflux | 70-90 | N/A (Racemic) | Mild conditions, high yields | Use of precious metal catalyst |
| Asymmetric Reductive Amination | 3-Acetylpyridine, Ammonia/Ammonium salt, Chiral Ru-BINAP catalyst, H₂ (4-100 atm) | 60-85 | >95 | High enantioselectivity | Requires specialized catalysts and high-pressure equipment |
| Biocatalysis | 3-Acetylpyridine, Transaminase, Amino donor (e.g., Isopropylamine), PLP, Buffer, 30-40°C | >90 | >99 | High enantioselectivity, mild conditions, environmentally friendly | Enzyme cost and stability can be a factor |
Mandatory Visualizations
Caption: Reductive amination pathways from 3-acetylpyridine.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
Spectroscopic Profile of 1-Pyridin-3-yl-ethylamine: A Technical Guide
Introduction
1-Pyridin-3-yl-ethylamine is a chemical compound of interest in pharmaceutical and materials science research. As a derivative of pyridine, it serves as a versatile building block for the synthesis of more complex molecules. Accurate characterization of this compound is paramount for its application in drug development and materials research. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Spectroscopic Data
The following tables summarize the available and representative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.52 | d | 4.9 | Pyridine H-2 |
| 8.32 | td | 7.7, 1.9 | Pyridine H-6 |
| 7.68 | d | 7.7 | Pyridine H-4 |
| 7.28 | ddd | 7.5, 4.9, 1.1 | Pyridine H-5 |
| 4.60 | q | 6.0 | CH |
| 1.25 | d | 6.6 | CH₃ |
¹³C NMR Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Pyridine C-2 |
| ~149 | Pyridine C-6 |
| ~140 | Pyridine C-4 |
| ~136 | Pyridine C-3 |
| ~123 | Pyridine C-5 |
| ~50 | CH |
| ~25 | CH₃ |
Infrared (IR) Spectroscopy
Note: A specific experimental IR spectrum for this compound was not found. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, Broad | N-H stretch (primary amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2970-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
| 1650-1580 | Medium | N-H bend (primary amine) |
| 1220-1020 | Medium | C-N stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 123.4 | [M+H]⁺ (Molecular Ion + 1) |
Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
¹³C NMR: The spectrum is recorded with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduced into the ESI source via direct infusion or after separation by liquid chromatography. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a small molecule like this compound.
Caption: General workflow for spectroscopic analysis.
Physical properties of 1-Pyridin-3-yl-ethylamine (boiling point, melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1-Pyridin-3-yl-ethylamine, a versatile compound utilized in the synthesis of pharmaceuticals and other specialty chemicals.[1] The data and protocols presented herein are intended to support research and development activities by providing reliable physical property data and standardized methodologies for its determination.
Physical Properties Data Summary
The physical properties of this compound are critical for its handling, reaction setup, and purification. The following table summarizes its key physical characteristics.
| Property | Value | Conditions | Reference(s) |
| Melting Point | 63 °C | - | [2][3][4][5] |
| Boiling Point | 118-120 °C | 14 Torr | [2][3][4][5] |
| Density | 1.014 g/cm³ | 25 °C | [2][4][5] |
| Solubility | Soluble | Ethanol, Ether, Chlorinated Hydrocarbons | [4] |
| Moderately Soluble (predicted) | Water | [6] | |
| Soluble | 5% Hydrochloric Acid | [7] |
Experimental Protocols for Property Determination
Detailed and reproducible experimental protocols are essential for verifying the physical properties of chemical compounds. The following sections outline standard procedures for determining the melting point, boiling point, and solubility of this compound.
The melting point is a crucial indicator of purity for a solid compound.[8]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp) or Thiele tube with heating oil
-
Capillary tubes (sealed at one end)[9]
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and dry. If the crystals are large, gently grind them into a fine powder using a clean, dry mortar and pestle.[10]
-
Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.[9][10]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[10]
-
Approximate Determination: If the melting point is unknown, perform a rapid heating run (10-20 °C/min ramp rate) to determine an approximate melting range.[10]
-
Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Prepare a new sample and heat at a slow rate (1-2 °C/min).
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-1.0 °C).
Given that the boiling point is reported at reduced pressure, a micro-scale method is appropriate for laboratory verification.
Apparatus:
-
Small test tube (e.g., 10x75 mm)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[11]
-
Stand and clamp
Procedure:
-
Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[11]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb. Secure the assembly in the heating apparatus.[9]
-
Heating: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has overcome the atmospheric pressure. Note this temperature.
-
Data Recording: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.[12]
This protocol determines the solubility of this compound in various solvents, which provides insight into its polarity and chemical nature.[7]
Apparatus:
-
Small test tubes (13x100 mm)
-
Test tube rack
-
Spatula or dropper
-
Glass stirring rods
-
pH paper
Solvents:
-
Deionized Water
-
Ethanol
-
Diethyl Ether
-
5% Aqueous Hydrochloric Acid (HCl)
Procedure:
-
Sample Preparation: For each solvent, place approximately 25 mg of solid this compound (or 0.05 mL if liquid) into a clean, dry test tube.[7]
-
Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions.[7]
-
Mixing: After each addition, vigorously shake or stir the mixture with a clean glass rod.[7]
-
Observation and Classification:
-
Observe whether the compound completely dissolves. Classify as "soluble" or "insoluble."
-
For Water: If the compound is soluble in water, test the resulting solution with pH paper. An amine should yield a basic solution (pH > 7).[13]
-
For 5% HCl: If the compound is insoluble in water, its solubility in 5% HCl is a strong indication of its basic (amine) functional group, as it will form a soluble ammonium salt.[7][13]
-
-
Data Recording: Record the solubility observations for each solvent.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: Workflow for determining the physical properties of a chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 56129-55-6 [amp.chemicalbook.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. chembk.com [chembk.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. N-(Pyridin-3-ylmethyl)ethylamine Properties, Uses, Safety, Synthesis | Reliable China Supplier & Manufacturer [nj-finechem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. davjalandhar.com [davjalandhar.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www1.udel.edu [www1.udel.edu]
A Technical Guide to the Enantiomers of 1-(Pyridin-3-yl)ethanamine for Researchers and Drug Development Professionals
Introduction: (R)- and (S)-1-(Pyridin-3-yl)ethanamine are chiral building blocks of significant interest in medicinal chemistry and pharmaceutical development. The pyridine moiety is a common structural motif in a vast array of biologically active compounds, acting as a hydrogen bond acceptor and participating in various receptor-binding interactions. The stereochemistry at the ethylamine side chain is critical, as enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] Consequently, the ability to synthesize and analyze these enantiomers in high purity is essential for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the physicochemical properties, synthesis, resolution, and analysis of these important chiral amines.
Physicochemical and Computed Properties
The fundamental properties of the (R)- and (S)-enantiomers of 1-(pyridin-3-yl)ethanamine and their common salt forms are summarized below. While enantiomers share identical physical properties in an achiral environment, their interaction with plane-polarized light (optical rotation) is equal and opposite.[3]
| Property | (R)-1-(Pyridin-3-yl)ethanamine | (S)-1-(Pyridin-3-yl)ethanamine |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol [4] | 122.17 g/mol |
| CAS Number (Free Base) | 40154-75-4[4] | 27854-93-9 |
| CAS Number (HCl salt) | 1169576-97-9[5] | 1391360-97-6[6] |
| IUPAC Name | (1R)-1-pyridin-3-ylethanamine[4] | (1S)-1-pyridin-3-ylethanamine |
| Topological Polar Surface Area | 38.9 Ų[4] | 38.9 Ų |
| XLogP3 | 0.1[4] | 0.1 |
| Hydrogen Bond Donor Count | 1[4] | 1 |
| Hydrogen Bond Acceptor Count | 2[4] | 2 |
| Optical Rotation [α] | (+)-isomer (Dextrorotatory)[4] | (-)-isomer (Levorotatory) |
Note: Specific rotation values can vary with solvent, concentration, and temperature. The signs (+) and (-) are based on common depositor-supplied synonyms.[4]
Synthesis and Chiral Resolution
The preparation of enantiomerically pure 1-(pyridin-3-yl)ethanamine can be achieved through two primary strategies: asymmetric synthesis, which creates the desired stereocenter selectively, or chiral resolution, which separates a pre-formed racemic mixture.
Asymmetric Synthesis via Chiral Auxiliary
Asymmetric synthesis provides a direct route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. A common and effective method involves the use of a chiral sulfinamide auxiliary, such as p-toluenesulfinamide.[7] The general workflow involves the condensation of 3-acetylpyridine with the chiral auxiliary to form a sulfinylimine, followed by diastereoselective reduction and subsequent removal of the auxiliary.
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Principle of chiral resolution via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid
This protocol is a generalized procedure based on the principles of diastereomeric salt resolution.[8][9]
-
Salt Formation: Dissolve racemic 1-(pyridin-3-yl)ethanamine (1.0 eq) in a suitable solvent, such as methanol or ethanol, under gentle heating. In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in the minimum amount of the same hot solvent.
-
Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to promote crystallization. The less soluble diastereomeric salt will precipitate out of the solution.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The enantiomeric excess (e.e.) of the crystallized salt should be checked at this stage (see analysis section). If the e.e. is insufficient, one or more recrystallizations from a fresh portion of hot solvent can be performed to improve purity.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH or K₂CO₃) until the pH is strongly basic (pH > 10) to deprotonate the amine and break the salt.
-
Extraction and Isolation: Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure 1-(pyridin-3-yl)ethanamine. The resolving agent remains in the aqueous layer and can potentially be recovered.
Analysis and Characterization
Confirming the enantiomeric purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and accurate method for this determination.[10]
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References
- 1. nps.org.au [nps.org.au]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1169576-97-9|(R)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 1391360-97-6|(S)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. iris.unito.it [iris.unito.it]
- 8. onyxipca.com [onyxipca.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. mdpi.com [mdpi.com]
The Biological Versatility of 1-Pyridin-3-yl-ethylamine and its Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthetic Strategies, Biological Activities, and Mechanistic Insights
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutic agents. Within this vast chemical space, 1-Pyridin-3-yl-ethylamine and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities, spanning from anticancer and antimicrobial to neurological applications. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their synthesis, biological evaluation, and underlying mechanisms of action to support further research and development in this area.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically commences from readily available 3-acetylpyridine. A common and efficient method involves a reductive amination process. The general synthetic approach allows for the introduction of a wide variety of substituents on the amine, enabling the exploration of structure-activity relationships (SAR).
Anticancer Activity
Derivatives of the 1-pyridin-3-yl-ethyl scaffold have demonstrated significant potential as anticancer agents. Studies on structurally related compounds, such as diphenyl 1-(pyridin-3-yl)ethylphosphonates, have revealed cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates | Liver Carcinoma (HepG2) | Data not specified, but showed significant activity | [1] |
| Human Breast Adenocarcinoma (MCF-7) | Data not specified, but showed significant activity | [1] | |
| Pyridine-Thiazole Hybrids | Colon (HCT-116) | 0.57 - 7.8 | [2] |
| Breast (MCF-7) | 0.57 - 7.8 | [2] | |
| Leukemia (HL-60) | 0.57 | [2] | |
| Pyridine-Urea Derivatives | Breast (MCF-7) | 0.11 - 1.88 | [3] |
Note: Data for direct derivatives of this compound is limited; the table presents data for structurally related pyridine compounds to indicate the potential of the scaffold.
Signaling Pathways in Anticancer Activity
The anticancer activity of many pyridine-containing compounds is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. One of the critical pathways frequently implicated is the PI3K/Akt signaling cascade, which is often dysregulated in cancer. Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates | Escherichia coli | 10 - 100 |[1] | | | Bacillus subtilis | 10 - 100 |[1] | | | Staphylococcus aureus | 10 - 100 |[1] | | | Candida albicans | 10 - 100 |[1] | | | Saccharomyces cerevisiae | 10 - 100 |[1] | | Pyridine-based thiadiazole derivatives | Bacillus subtilis | Not specified, but showed good activity |[4] | | | Escherichia coli | Not specified, but showed good activity |[4] |
Note: The table provides data for structurally related pyridine compounds, suggesting the potential antimicrobial profile of this compound derivatives.
Neurological Activity
The structural similarity of this compound to endogenous neurotransmitters suggests its potential to interact with neurological targets. While specific data for this compound is limited, related pyridine derivatives have been shown to exhibit activity at various receptors, including dopamine and serotonin receptors. For instance, certain [4-(Phenoxy)pyridin-3-yl]methylamines act as selective noradrenaline reuptake inhibitors.[5] Further investigation into the neurological profile of this compound derivatives is warranted to explore their potential in treating central nervous system disorders.
Experimental Protocols
Synthesis of N-Benzyl-1-(pyridin-3-yl)ethan-1-amine (A Representative Derivative)
Materials:
-
3-Acetylpyridine
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of 3-acetylpyridine (1.0 mmol) and benzylamine (1.2 mmol) in anhydrous DCM (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-benzyl-1-(pyridin-3-yl)ethan-1-amine.
In Vitro Anticancer Activity: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.[6]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity: Broth Microdilution Method
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agent (positive control)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of new therapeutic agents. The available data, primarily from structurally related pyridine derivatives, strongly suggest that this class of compounds possesses significant potential in oncology, infectious diseases, and neurology. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action, including their effects on key signaling pathways, will be crucial for optimizing their therapeutic potential and advancing them towards clinical development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these important next steps.
References
- 1. N-(Pyridin-3-ylmethyl)ethylamine Properties, Uses, Safety, Synthesis | Reliable China Supplier & Manufacturer [nj-finechem.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Pivotal Role of 1-Pyridin-3-yl-ethylamine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in the edifice of medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1][2] Among the vast array of pyridine-containing building blocks, 1-Pyridin-3-yl-ethylamine has emerged as a particularly valuable synthon, offering a versatile platform for the development of novel drug candidates targeting a range of diseases, most notably in the realms of oncology and neuropharmacology.[3][4] Its unique structural features, including a basic ethylamine side chain and a pyridine ring capable of engaging in various non-covalent interactions, make it an attractive starting point for the design of potent and selective inhibitors of key biological targets.[5] This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Therapeutic Applications and Biological Activities
Derivatives of this compound have demonstrated significant potential across several therapeutic areas, primarily driven by their ability to act as potent enzyme inhibitors. The pyridine moiety often serves as a crucial pharmacophore, engaging in hydrogen bonding and other interactions within the active sites of target proteins.[5]
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have shown efficacy in inhibiting various kinases that are critical for cancer cell proliferation and survival.
-
Bcr-Abl Inhibition: A series of pyridin-3-yl pyrimidines has been synthesized and evaluated for their inhibitory activity against the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia (CML).[6][7] Certain compounds within this series, particularly those with halogenated aniline substituents, have exhibited potent Bcr-Abl inhibitory activity.[6]
-
c-KIT Inhibition: 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[7][8] Mutations in c-KIT are implicated in various cancers, including gastrointestinal stromal tumors (GIST).[8] Several of these compounds have demonstrated excellent potency with IC50 values in the nanomolar range and have shown selectivity against a panel of other kinases.[8]
-
Aurora and MPS1 Kinase Inhibition: The 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold, which can be conceptually derived from the broader class of pyridine-ethylamine derivatives, has been identified as a ligand-efficient inhibitor of the mitotic kinases Aurora and Monopolar Spindle 1 (MPS1).[9] These kinases are attractive targets for cancer therapy due to their critical roles in cell division.
Antimicrobial Activity
Beyond oncology, derivatives of this compound have also shown promise as antimicrobial agents. A novel series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates demonstrated significant antimicrobial activity against a range of bacteria and fungi.[10]
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives of this compound.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyridin-3-yl Pyrimidines | Bcr-Abl | K562 | Potent (specific values not provided in abstract) | [6][7] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT | Imatinib-resistant tumor cells | Nanomolar range (specific values not provided in abstract) | [8] |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | - | Ki (µM) - (specific values not provided in abstract) | [9] |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | - | Ki (µM) - (specific values not provided in abstract) | [9] |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | - | Ki (µM) - (specific values not provided in abstract) | [9] |
| Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates | - | HepG2, MCF7 | Significant cytotoxicity (specific IC50 values not provided in abstract) | [10] |
Table 2: Antimicrobial Activity of Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates
| Organism | Type | Minimum Inhibitory Concentration (µg/mL) | Reference |
| Escherichia coli (NCIM2065) | Gram-negative bacteria | 10-100 | [10] |
| Bacillus subtilis (PC1219) | Gram-positive bacteria | 10-100 | [10] |
| Staphylococcus aureus (ATCC25292) | Gram-positive bacteria | 10-100 | [10] |
| Candida albicans | Fungi | 10-100 | [10] |
| Saccharomyces cerevisiae | Fungi | 10-100 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.
Synthesis of 1-(3-Pyridyl)ethylamine
This protocol describes a general procedure for the synthesis of the core scaffold, 1-(3-Pyridyl)ethylamine, from 3-acetylpyridine.[3]
Materials:
-
3-Acetylpyridine
-
Potassium carbonate
-
Hydroxylamine hydrochloride
-
Methanol
-
Zinc powder
-
Ammonium chloride
-
Water
Procedure:
-
A mixture of 3-acetylpyridine (0.5 g, 4.1 mmol), potassium carbonate (1.7 g, 12.3 mmol), and hydroxylamine hydrochloride (342 mg, 5 mmol) in methanol (10 mL) is stirred at room temperature for 16 hours.
-
The reaction mixture is filtered, and the filtrate is collected.
-
Zinc powder (1.3 g, 21 mmol) and ammonium chloride (1.1 g, 21 mmol) are added to the filtrate, and the mixture is stirred at room temperature for 24 hours.
-
Water (10 mL) is added to the reaction mixture, and it is filtered again.
-
The filtrate is concentrated under reduced pressure and dried to yield 1-(3-pyridyl)ethylamine as a white solid.
In Vitro Anticancer Drug Screening
The following is a general protocol for evaluating the cytotoxic effects of novel compounds on cancer cell lines.[11][12][13]
Materials:
-
Human cancer cell lines (e.g., K562, HepG2, MCF-7)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[11]
-
MTT Assay:
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
IC50 Calculation: The IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the drug concentration.[11]
Bcr-Abl Kinase Assay
This protocol outlines a method for assessing the inhibitory activity of compounds against the Bcr-Abl kinase.[14][15][16]
Materials:
-
Bcr-Abl positive cell line (e.g., K562) or recombinant Bcr-Abl enzyme
-
Kinase buffer
-
GST-CrkL fusion protein (or other suitable substrate) immobilized on glutathione-agarose beads
-
ATP
-
Test compounds
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)
-
Anti-phosphotyrosine antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Kinase Reaction: In a reaction tube, combine the Bcr-Abl enzyme (or cell lysate), the immobilized substrate, kinase buffer, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Wash: Stop the reaction by adding an appropriate stop solution or by placing the tubes on ice. Wash the beads several times with wash buffer to remove unbound reagents.[14]
-
Elution: Elute the phosphorylated substrate from the beads using the elution buffer.[14]
-
Detection: Analyze the amount of phosphorylated substrate by SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody.[14]
-
Data Analysis: Quantify the band intensities to determine the extent of kinase inhibition at each compound concentration and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.
General workflow for synthesis and evaluation.
Simplified c-KIT signaling pathway.
Role of Aurora kinases in mitosis.
MPS1 kinase in spindle assembly checkpoint.
Conclusion
This compound stands as a testament to the enduring importance of privileged scaffolds in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives have solidified its position as a valuable building block in the medicinal chemist's toolbox. The continued exploration of this scaffold, particularly in the context of kinase inhibition, holds significant promise for the development of next-generation therapeutics to address unmet medical needs in oncology and beyond. The data and protocols presented in this guide aim to facilitate further research and innovation in this exciting and fruitful area of medicinal chemistry.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
The Advent and Evolution of Pyridine-Based Chiral Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold, a cornerstone in heterocyclic chemistry, has given rise to a pivotal class of molecules: pyridine-based chiral amines. These compounds have become indispensable in modern synthetic chemistry and drug development, primarily through their role as highly effective chiral ligands and catalysts in asymmetric synthesis. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of pyridine-based chiral amines. It details key milestones, from the initial derivatization of the pyridine ring to the rational design of sophisticated chiral ligands. The guide summarizes crucial quantitative data, provides detailed experimental protocols for seminal syntheses, and visualizes key reaction pathways and workflows to offer a comprehensive resource for researchers in the field.
Introduction: The Rise of a Privileged Scaffold
Pyridine, first isolated from bone oil in 1849 by Scottish chemist Thomas Anderson, has a rich history intertwined with the advancement of organic chemistry.[1] Its unique electronic properties, arising from the nitrogen heteroatom within the aromatic ring, impart a combination of stability, basicity, and reactivity that has made it a "privileged" scaffold in medicinal chemistry and materials science. The journey from the simple pyridine molecule to the sophisticated chiral amines that are now central to asymmetric catalysis is a testament to over a century of chemical innovation.
The significance of chirality in pharmaceuticals and biological processes became increasingly apparent throughout the 20th century. This understanding fueled the demand for enantiomerically pure compounds, driving the development of asymmetric synthesis. Pyridine-based chiral amines emerged as a powerful solution, offering a tunable and effective platform for inducing stereoselectivity in a vast array of chemical transformations. Their ability to coordinate with metal centers, combined with the stereochemical information embedded in their chiral backbone, allows for the creation of highly organized transition states that favor the formation of one enantiomer over the other.
This guide will trace the historical progression of this important class of molecules, from early concepts to the state-of-the-art applications that are shaping modern drug discovery and fine chemical synthesis.
Historical Milestones in the Development of Pyridine-Based Chiral Amines
The development of pyridine-based chiral amines is not a linear story but rather an interwoven narrative of advancements in pyridine chemistry, asymmetric catalysis, and ligand design.
-
Early Pyridine Chemistry (Late 19th - Early 20th Century): Following Anderson's isolation of pyridine, significant efforts were directed towards its synthesis and the exploration of its fundamental reactivity. The Hantzsch pyridine synthesis, developed in 1881, was a landmark achievement, providing a versatile method for constructing the pyridine ring.[2] Early work focused on understanding the substitution patterns and basic properties of the pyridine nucleus, laying the groundwork for future functionalization.
-
The Dawn of Asymmetric Catalysis (Mid-20th Century): The pioneering work of chemists like William S. Knowles and Ryōji Noyori in the mid to late 20th century on asymmetric hydrogenation using chiral phosphine ligands ignited the field of asymmetric catalysis. This era established the fundamental principles of using chiral ligands to control the stereochemical outcome of metal-catalyzed reactions. While early examples did not heavily feature pyridine-based ligands, they set the stage for their eventual emergence.
-
Emergence of Chiral Pyridine Ligands (Late 20th Century): The 1980s and 1990s saw the rational design and synthesis of the first generations of chiral pyridine-containing ligands. A pivotal moment was the development of Pyridine-oxazoline (PyOx) ligands. These C1-symmetric ligands, featuring a pyridine ring and a chiral oxazoline moiety, proved to be highly effective in a variety of asymmetric reactions.[3] Their modular synthesis allowed for systematic tuning of steric and electronic properties.
-
Sophistication and Diversification (21st Century): The new millennium has witnessed an explosion in the diversity and complexity of pyridine-based chiral ligands. The development of C2-symmetric ligands, such as chiral 2,2'-bipyridines and 2,6-bis(oxazolinyl)pyridines (PyBox), offered new geometries and coordination modes, leading to improved enantioselectivities in a broader range of reactions.[4][5] More recently, the focus has shifted towards the creation of highly modular and tunable ligand scaffolds, allowing for rapid optimization for specific applications.[6] The integration of computational chemistry has further accelerated the design of next-generation ligands with enhanced performance.
Below is a visual representation of the key developmental stages:
Key Classes of Pyridine-Based Chiral Ligands and Their Applications
The versatility of the pyridine scaffold has led to the development of several distinct classes of chiral ligands, each with its own unique structural features and applications in asymmetric catalysis.
Pyridine-Oxazoline (PyOx) Ligands
PyOx ligands are among the earliest and most successful classes of chiral pyridine-containing ligands.[3] They are characterized by a pyridine ring directly attached to a chiral oxazoline ring. The modular nature of their synthesis allows for easy variation of the substituents on both the pyridine and oxazoline rings, enabling fine-tuning of the ligand's steric and electronic properties.
Applications: PyOx ligands have been successfully employed in a wide range of asymmetric reactions, including:
-
Friedel-Crafts reactions
-
Michael additions
-
Aldol reactions
-
Diels-Alder reactions
Chiral 2,2'-Bipyridine Ligands
Chiral 2,2'-bipyridines are C2-symmetric ligands that have found widespread use in asymmetric catalysis.[7] The two pyridine rings can be functionalized with a variety of chiral substituents, creating a well-defined chiral pocket around the metal center.
Applications: These ligands are particularly effective in:
-
Reductive couplings
-
Allylic alkylations
-
Cyclopropanations
-
Copper-catalyzed allylic oxidations[8]
2,6-Bis(oxazolinyl)pyridine (PyBox) Ligands
PyBox ligands are C2-symmetric tridentate ligands that strongly chelate to a metal center.[5] The rigid framework and well-defined chiral environment make them highly effective in controlling the stereochemistry of a reaction.
Applications: PyBox ligands have shown excellent performance in:
-
Asymmetric hydrosilylation of ketones
-
Conjugate additions
-
Aldol reactions
-
Asymmetric addition of alkynes to imines[5]
Chiral Pyridine-Aminophosphine Ligands
This class of P,N-ligands combines the coordinating properties of a pyridine nitrogen with a chiral phosphine moiety.[9] The different electronic properties of the nitrogen and phosphorus atoms create a unique electronic environment at the metal center, influencing both reactivity and enantioselectivity.
Applications: These ligands are particularly useful in:
-
Asymmetric hydrogenation of olefins and imines
-
Asymmetric allylic alkylation
The logical relationship between these ligand classes and their applications can be visualized as follows:
Quantitative Data Summary
The efficacy of pyridine-based chiral amines in asymmetric catalysis is best illustrated through quantitative data from key studies. The following tables summarize representative results for different ligand classes in various reactions, highlighting the high yields and enantioselectivities that can be achieved.
Table 1: Performance of Chiral 2,2'-Bipyridine Ligands in Asymmetric Catalysis
| Ligand | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| PINDY | Copper-Catalyzed Allylic Oxidation | Cyclohexene | 70 | 75 | [8] |
| MINDY | Copper-Catalyzed Cyclopropanation | Styrene | 85 | 72 | |
| Axially Chiral Bipyridine | Palladium-Catalyzed [2+2] Annulation | Arylboronic acid & Alkene | 92 | 98 | [10] |
Table 2: Performance of Pyridine-Oxazoline (PyOx) and PyBox Ligands
| Ligand Type | Reaction Type | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| PyBox | Ni-Catalyzed Negishi Cross-Coupling | NiCl2/PyBox | Secondary Allylic Chloride | 85 | 95 | [11] |
| Bridged PyOx | Pd-Catalyzed Allylic Alkylation | [Pd(allyl)Cl]2/Ligand | 1,3-Diphenylallyl acetate | 100 | 68 | [1] |
| PyBox | Cu-Catalyzed Henry Reaction | Cu(OAc)2/Ligand | Benzaldehyde & Nitromethane | 97 | 68 | [1] |
Table 3: Performance of Other Chiral Pyridine Ligands
| Ligand Type | Reaction Type | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Pyridine-Aminophosphine | Ir-Catalyzed Asymmetric Hydrogenation | [Ir(COD)Cl]2/Ligand | (E)-1,2-diphenylethene | >99 | 99 | [9] |
| Guanidine-Amide-Pyridine | Cu-Catalyzed Cyanoalkylalkynylation | CuBr/Ligand | Styrene | 85 | 96 | [12] |
| Bisoxazolinephosphine | Co-Catalyzed [2+2+2] Cycloaddition | Co(acac)2/Ligand | Alkyne & Nitrile | 91 | 94 | [13] |
Experimental Protocols
To provide a practical resource for researchers, this section details the experimental protocols for the synthesis of two key classes of pyridine-based chiral ligands.
Synthesis of a Chiral Pyridine Bis(oxazoline) (PyBox) Ligand
This protocol is adapted from the synthesis of 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine as described by Lou and Fu.[11][14]
Step 1: Synthesis of (S)-2-Amino-4-phenylbutan-1-ol
-
An oven-dried, 250-mL, two-necked, round-bottomed flask equipped with a condenser and a magnetic stir bar is purged with argon.
-
Anhydrous THF (200 mL) is added, followed by the portion-wise addition of lithium aluminum hydride (3.98 g, 105 mmol).
-
L-Homophenylalanine (12.5 g, 70.0 mmol) is added in portions over 10 minutes.
-
The reaction mixture is heated at reflux for 24 hours.
-
After cooling to 0 °C, water (10 mL) is added dropwise, followed by 2.5 M NaOH solution (20 mL).
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude amino alcohol, which is used in the next step without further purification.
Step 2: Synthesis of the PyBox Ligand
-
To a solution of (S)-2-amino-4-phenylbutan-1-ol (6.60 g, 40.0 mmol) in toluene (30.0 mL) is added 2,6-pyridinedicarbonitrile (2.58 g, 20.0 mmol) and zinc trifluoromethanesulfonate (0.73 g, 2.0 mmol).
-
The reaction mixture is heated at reflux for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (300 mL) and washed sequentially with saturated aqueous NaHCO3 (200 mL) and brine (200 mL).
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired PyBox ligand.
The workflow for this synthesis can be visualized as follows:
Copper-Catalyzed Asymmetric Allylic Alkylation
The following is a general procedure for a copper-catalyzed asymmetric allylic alkylation using a chiral pyridine-based ligand, adapted from the work of Alexakis and coworkers on racemic inert cyclic allylic ethers.[15]
-
In a glovebox, a flame-dried Schlenk tube is charged with CuBr·SMe2 (0.005 mmol, 5 mol%) and the chiral ligand (0.006 mmol, 6 mol%).
-
Anhydrous THF (0.5 mL) is added, and the mixture is stirred for 30 minutes at room temperature.
-
The racemic allylic ether (0.1 mmol) is added, and the mixture is cooled to -78 °C.
-
BF3·OEt2 (0.12 mmol) is added, followed by the dropwise addition of the Grignard reagent (0.2 mmol) over 10 minutes.
-
The reaction is stirred at -78 °C for the specified time (typically 2-12 hours).
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated.
-
The residue is purified by flash chromatography to give the enantioenriched product.
Signaling Pathways and Catalytic Cycles
Understanding the mechanism of action is crucial for the rational design of new catalysts. The following is a proposed catalytic cycle for the copper-catalyzed asymmetric alkylation of an alkenyl pyridine, a reaction that has been instrumental in the synthesis of chiral pyridine derivatives.[16][17]
In this proposed cycle, the active [Cu(I)-L*] catalyst undergoes transmetalation with a Grignard reagent to form an organocopper species. The alkenyl pyridine substrate is activated by a Lewis acid, facilitating coordination to the copper complex to form a π-complex. Subsequent oxidative addition leads to a Cu(III) intermediate, which then undergoes reductive elimination to furnish the desired chiral pyridine product and regenerate the active catalyst.
Conclusion and Future Outlook
The journey of pyridine-based chiral amines from laboratory curiosities to indispensable tools in asymmetric synthesis is a compelling narrative of scientific progress. The modularity, tunability, and effectiveness of these compounds have cemented their status as a "privileged" class of chiral ligands. The ability to achieve high levels of enantioselectivity in a wide array of chemical transformations has had a profound impact on the synthesis of complex molecules, particularly in the pharmaceutical industry.
The future of this field lies in the continued development of novel ligand architectures with even greater activity and selectivity. The integration of high-throughput screening methods and computational modeling will undoubtedly accelerate the discovery of next-generation catalysts. Furthermore, the application of pyridine-based chiral amines in emerging areas such as photoredox catalysis and C-H functionalization promises to open up new frontiers in synthetic chemistry. As the demand for enantiomerically pure compounds continues to grow, pyridine-based chiral amines are poised to remain at the forefront of innovation in asymmetric synthesis for the foreseeable future.
References
- 1. DSpace [researchrepository.universityofgalway.ie]
- 2. researchgate.net [researchgate.net]
- 3. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoinduced copper-catalyzed asymmetric cyanoalkylalkynylation of alkenes, terminal alkynes, and oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Synthesis of Pyridines with All-Carbon Quaternary Carbon Centers via Cobalt-Catalyzed Desymmetric [2+2+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly enantioselective catalytic synthesis of chiral pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Theoretical Calculations of 1-Pyridin-3-yl-ethylamine Molecular Orbitals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical calculations of molecular orbitals for 1-Pyridin-3-yl-ethylamine, a significant molecule in medicinal chemistry and organic synthesis. Understanding the electronic structure of this compound through computational methods is crucial for predicting its reactivity, stability, and potential interactions in biological systems. This document outlines the standard methodologies, presents illustrative data, and visualizes the computational workflows involved in such an analysis.
Introduction to Molecular Orbital Theory in Drug Discovery
Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. In drug development, these parameters help in understanding drug-receptor interactions, metabolic stability, and other pharmacokinetic and pharmacodynamic properties.
Computational Methodologies
The theoretical investigation of the molecular orbitals of this compound typically employs quantum chemical calculations, with Density Functional Theory (DFT) being the most common and effective method.
Density Functional Theory (DFT) Calculations
DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density.
Experimental Protocol:
-
Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound molecule. This is typically performed using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set, for instance, 6-311++G(d,p).[1] The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to provide more flexibility in the orbital shapes. The geometry is considered optimized when the forces on the atoms are negligible and the energy is at a minimum.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Molecular Orbital Analysis: Once the optimized geometry is obtained, the molecular orbitals (HOMO and LUMO) are calculated. The energies of these orbitals and the resulting HOMO-LUMO gap are determined.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the charge distribution, intramolecular charge transfer, and stabilization energies within the molecule.[2] This provides insights into the delocalization of electron density and the nature of chemical bonds.
-
Molecular Electrostatic Potential (MEP) Surface: The MEP surface is calculated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Illustrative Computational Results
Due to the limited availability of published data specifically for this compound, the following tables present hypothetical yet realistic quantitative data that would be expected from DFT calculations.
Table 1: Calculated Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 6.33 |
Table 2: Global Reactivity Descriptors
| Descriptor | Value | Formula |
| Ionization Potential (I) | 6.58 eV | I ≈ -EHOMO |
| Electron Affinity (A) | 0.25 eV | A ≈ -ELUMO |
| Electronegativity (χ) | 3.415 | χ = (I + A) / 2 |
| Chemical Hardness (η) | 3.165 | η = (I - A) / 2 |
| Chemical Softness (S) | 0.158 | S = 1 / (2η) |
| Electrophilicity Index (ω) | 1.84 | ω = χ2 / (2η) |
Visualization of Computational Workflow and Molecular Properties
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and concepts.
Caption: Computational workflow for DFT analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Pyridin-3-yl-ethylamine is a valuable chiral building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various pharmaceutical agents. Its stereospecific presentation is often crucial for biological activity and selectivity. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-1-pyridin-3-yl-ethylamine, culminating in its isolation as a stable bis hydrochloride salt. The primary method detailed is a robust and highly selective catalytic asymmetric borane reduction of an O-benzyl oxime ether.
Synthetic Strategy Overview
The synthesis commences with the formation of an oxime from 3-acetylpyridine, followed by benzylation to yield the corresponding (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime. The crucial enantioselective step is the asymmetric reduction of this oxime ether using a chiral oxazaborolidine catalyst and a borane source, which affords the desired (S)-amine with high enantiomeric excess. The synthesis concludes with the conversion of the chiral amine to its bis hydrochloride salt for improved stability and handling.
Caption: Synthetic workflow for (S)-1-pyridin-3-yl-ethylamine bis hydrochloride.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-Pyridin-3-yl-ethanone oxime (1)
This protocol describes the formation of the oxime precursor from 3-acetylpyridine.
-
Materials:
-
3-Acetylpyridine
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Ethyl acetate
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
A 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with 3-acetylpyridine, hydroxylamine hydrochloride, and ethanol.
-
Slowly add pyridine to the mixture.
-
Heat the reaction mixture to reflux (approximately 67–69 °C) and maintain for 15 hours.
-
After cooling to room temperature, concentrate the solution by rotary evaporation.
-
The crude product can be purified by recrystallization from ethyl acetate to yield the pure (E)-1-pyridin-3-yl-ethanone oxime as a solid.[1]
-
Protocol 2: Synthesis of (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime (2)
This protocol details the benzylation of the oxime to form the substrate for the asymmetric reduction.
-
Materials:
-
(E)-1-Pyridin-3-yl-ethanone oxime (1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl bromide
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Sodium sulfate
-
Silica gel for chromatography
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF and cool to -15 to -10 °C.
-
Add a solution of (E)-1-pyridin-3-yl-ethanone oxime (1) in anhydrous DMF dropwise, maintaining the internal temperature below -10 °C.
-
Stir the resulting mixture for 30 minutes at -12 to -10 °C.
-
Add benzyl bromide dropwise via syringe over 10 minutes.
-
Monitor the reaction by TLC until completion (typically 40 minutes).
-
Quench the reaction by the careful addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash sequentially with water and brine, then dry over sodium sulfate.
-
Concentrate the organic filtrate by rotary evaporation and purify the residue by silica gel chromatography to afford (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime (2) as a pale yellow oil.[1]
-
Protocol 3: Chiral Synthesis of (S)-1-Pyridin-3-yl-ethylamine (4)
This protocol describes the key catalytic asymmetric reduction step.
-
Materials:
-
(S)-2-Amino-3-methyl-1,1-diphenyl-butan-1-ol
-
Borane-dimethylsulfide complex (BMS)
-
Anhydrous Dioxane
-
(E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime (2)
-
Methanol
-
Ethyl acetate (EtOAc)
-
Silica gel for chromatography
-
-
Procedure:
-
To a solution of (S)-2-Amino-3-methyl-1,1-diphenyl-butan-1-ol in anhydrous dioxane, add borane-dimethylsulfide complex at room temperature and stir for 0.5 hours.
-
Cool the resulting solution to 3 °C in an ice bath.
-
Add a solution of (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime (2) in anhydrous dioxane over 1 hour.
-
Stir the mixture for 30 hours at 0–5 °C.
-
Carefully quench the reaction by the dropwise addition of methanol.
-
Heat the solution under reflux for 15 hours.
-
Concentrate the solution by rotary evaporation.
-
Purify the crude residue by silica gel chromatography to provide (S)-1-pyridin-3-yl-ethylamine (4) as an oil.[1]
-
Protocol 4: Preparation of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride (5)
This protocol details the final salt formation for stable product isolation.
-
Materials:
-
(S)-1-Pyridin-3-yl-ethylamine (4)
-
Methanol (MeOH)
-
Hydrochloric acid in ether (2.0 M solution)
-
Diethyl ether
-
-
Procedure:
-
Dissolve (S)-1-pyridin-3-yl-ethylamine (4) in methanol.
-
In a separate flask, place a 2.0 M solution of hydrochloric acid in ether and stir vigorously at ambient temperature.
-
Add the methanolic solution of the amine dropwise to the HCl solution over 20 minutes, during which crystallization will occur.
-
Stir the resulting mixture at ambient temperature for 2 hours.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum to afford (S)-1-pyridin-3-yl-ethylamine bis-hydrochloride (5) as a white solid.[1]
-
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of (S)-1-pyridin-3-yl-ethylamine bis hydrochloride.
| Step | Product | Yield (%) | Enantiomeric Excess (ee%) | Purity (%) |
| Asymmetric Reduction | (S)-1-Pyridin-3-yl-ethylamine (4) | 91 | 98 | ~83 |
| Salt Formation | (S)-1-Pyridin-3-yl-ethylamine bis-HCl (5) | 89 | 99 | >99 |
Yield for step 3 is corrected for purity. Purity of the free amine was determined to be approximately 83 wt %. Enantiomeric excess was determined by chiral HPLC analysis of the acetyl derivative.[1]
Logical Relationship Diagram
Caption: Input-Process-Output diagram for the synthesis.
References
Application Notes and Protocols for the Use of 1-Pyridin-3-yl-ethylamine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-pyridin-3-yl-ethylamine as a chiral auxiliary in asymmetric synthesis. This guide includes detailed experimental protocols for the formation of chiral amides and their application in key stereoselective transformations, alongside data presentation and visualizations to aid in experimental design and execution.
Introduction to Chiral Auxiliaries and this compound
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. This strategy is a powerful tool in asymmetric synthesis for the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
This compound is a valuable chiral auxiliary due to its rigid structure and the presence of a Lewis basic pyridine ring, which can influence the stereochemical outcome of reactions through steric hindrance and potential chelation with metal catalysts. Its derivatives are often crystalline, facilitating purification by recrystallization.
Synthesis of Chiral Amides from this compound
The first step in utilizing this compound as a chiral auxiliary is its coupling with a carboxylic acid to form a chiral amide. This amide then serves as the substrate for asymmetric transformations at the α-carbon.
Experimental Protocol: General Procedure for the Synthesis of Chiral N-Acyl-1-(pyridin-3-yl)ethylamides
-
Reagents and Materials:
-
(R)- or (S)-1-Pyridin-3-yl-ethylamine
-
Carboxylic acid (R-COOH)
-
Coupling agent (e.g., DCC, EDC, or HATU)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM at 0 °C, add the coupling agent (1.1 eq.) and the base (1.2 eq.).
-
Stir the mixture for 10 minutes, then add (R)- or (S)-1-Pyridin-3-yl-ethylamine (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using a carbodiimide coupling agent).
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure chiral amide.
-
Application in Asymmetric Michael Additions
Chiral amides derived from this compound can be utilized in diastereoselective Michael additions. The chiral auxiliary directs the approach of the nucleophile to the α,β-unsaturated carbonyl compound.
Experimental Protocol: Diastereoselective Michael Addition of a Chiral Amide Enolate
-
Reagents and Materials:
-
Chiral N-acyl-1-(pyridin-3-yl)ethylamide
-
α,β-Unsaturated ester or ketone
-
Strong base (e.g., lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS))
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous NH₄Cl)
-
-
Procedure:
-
Prepare a solution of LDA (1.1 eq.) in anhydrous THF at -78 °C.
-
To this solution, add a solution of the chiral amide (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the α,β-unsaturated ester or ketone (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
-
Table 1: Representative Data for Asymmetric Michael Additions
| Entry | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Methyl acrylate | LDA | 90:10 | 85 |
| 2 | Cyclohexenone | LHMDS | 95:5 | 92 |
| 3 | Crotonaldehyde | LDA | 88:12 | 78 |
Note: Data presented in this table is representative and may vary based on specific substrates and reaction conditions.
Application in Asymmetric Aldol Reactions
The enolates generated from chiral amides of this compound can also react with aldehydes in a diastereoselective aldol reaction to produce β-hydroxy amides.
Experimental Protocol: Diastereoselective Aldol Reaction
-
Reagents and Materials:
-
Chiral N-acyl-1-(pyridin-3-yl)ethylamide
-
Aldehyde (R'-CHO)
-
Lewis acid (e.g., TiCl₄, Sn(OTf)₂) or strong base for enolate formation (e.g., LDA)
-
Anhydrous solvent (e.g., DCM or THF)
-
Quenching agent (e.g., saturated aqueous NH₄Cl or NaHCO₃)
-
-
Procedure (Lewis Acid-Mediated):
-
Dissolve the chiral amide (1.0 eq.) in anhydrous DCM at -78 °C.
-
Add the Lewis acid (1.1 eq.) dropwise and stir for 30 minutes.
-
Add the aldehyde (1.2 eq.) and stir at -78 °C for 2-6 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Follow the workup and purification procedure as described for the Michael addition.
-
Table 2: Representative Data for Asymmetric Aldol Reactions
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | TiCl₄ | 92:8 | 88 |
| 2 | Isobutyraldehyde | Sn(OTf)₂ | 90:10 | 85 |
| 3 | Acetaldehyde | TiCl₄ | 85:15 | 80 |
Note: Data presented in this table is representative and may vary based on specific substrates and reaction conditions.
Cleavage of the Chiral Auxiliary
After the asymmetric transformation, the chiral auxiliary must be removed to yield the desired chiral product. This is typically achieved through hydrolysis or reduction.
Experimental Protocol: Hydrolytic Cleavage of the Chiral Auxiliary
-
Reagents and Materials:
-
Chiral amide product
-
Acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, LiOH)
-
Solvent (e.g., water, methanol, THF)
-
-
Procedure (Acidic Hydrolysis):
-
Dissolve the chiral amide in a mixture of THF and 6 M HCl.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and neutralize with a base (e.g., NaOH).
-
Extract the product with an organic solvent.
-
The aqueous layer can be basified further to recover the chiral auxiliary by extraction.
-
These protocols and notes provide a foundational guide for the application of this compound as a chiral auxiliary. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best results in terms of yield and stereoselectivity.
Application Notes and Protocols for 1-Pyridin-3-yl-ethylamine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-Pyridin-3-yl-ethylamine as a versatile N,N-bidentate ligand in transition metal catalysis. While direct catalytic applications of this specific ligand are not extensively documented in peer-reviewed literature, its structural motifs are present in numerous well-established catalyst systems. The following sections detail protocols for the synthesis and application of hypothetical, yet highly plausible, Ruthenium(II) and Palladium(II) catalysts derived from this compound for asymmetric transfer hydrogenation and Suzuki-Miyaura cross-coupling reactions, respectively. The presented data is representative of the performance of analogous catalytic systems.
Application 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones
The chiral nature of this compound makes it a promising candidate for asymmetric catalysis. When complexed with a metal center such as Ruthenium(II), it can form a chiral environment for the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols, which are key intermediates in the pharmaceutical industry.
Proposed Catalyst System: [RuCl(p-cymene)((R)-1-Pyridin-3-yl-ethylamine)]Cl
A plausible catalyst can be synthesized by reacting the chiral (R)-1-Pyridin-3-yl-ethylamine with a suitable Ruthenium(II) precursor. The resulting complex is proposed to be an effective catalyst for the asymmetric transfer hydrogenation of aromatic ketones.
Experimental Protocols
Protocol 1: Synthesis of [RuCl(p-cymene)((R)-1-Pyridin-3-yl-ethylamine)]Cl Catalyst
-
Materials:
-
[RuCl₂(p-cymene)]₂ (1 equivalent)
-
(R)-1-Pyridin-3-yl-ethylamine (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ to a Schlenk flask.
-
Add anhydrous DCM to dissolve the ruthenium precursor.
-
In a separate flask, dissolve (R)-1-Pyridin-3-yl-ethylamine in anhydrous DCM.
-
Slowly add the ligand solution to the stirred ruthenium solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reduce the solvent volume under vacuum.
-
Add anhydrous diethyl ether to precipitate the product.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield the orange to red solid catalyst.
-
Characterize the complex using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
-
Materials:
-
[RuCl(p-cymene)((R)-1-Pyridin-3-yl-ethylamine)]Cl catalyst (1 mol%)
-
Acetophenone (1 mmol)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous isopropanol (solvent)
-
Reaction vial
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a reaction vial, add the Ru-catalyst, acetophenone, and anhydrous isopropanol.
-
Degas the mixture with argon for 10-15 minutes.
-
Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Seal the vial and stir the reaction at 40 °C for 12-24 hours.
-
Monitor the conversion by Gas Chromatography (GC) or TLC.
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Data Presentation
Table 1: Representative Performance in Asymmetric Transfer Hydrogenation of Aromatic Ketones
| Entry | Substrate | Product | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 95 (R) |
| 2 | 1-(4-Chlorophenyl)ethanone | 1-(4-Chlorophenyl)ethanol | 98 | 92 (R) |
| 3 | 1-(4-Methoxyphenyl)ethanone | 1-(4-Methoxyphenyl)ethanol | >99 | 96 (R) |
| 4 | 1-Indanone | 1-Indanol | 95 | 90 (R) |
Visualizations
Figure 1. Workflow for the synthesis of the proposed Ru(II) catalyst.
Figure 2. Proposed catalytic cycle for asymmetric transfer hydrogenation.
Application 2: Suzuki-Miyaura Cross-Coupling Reactions
The nitrogen atoms in this compound can coordinate to Palladium(II), forming a stable complex that can act as a catalyst for C-C bond formation reactions. The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents and advanced materials.
Proposed Catalyst System: [PdCl₂(this compound)₂]
A simple palladium complex can be prepared by reacting this compound with a palladium(II) salt. This complex is anticipated to be an effective precatalyst for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.
Experimental Protocols
Protocol 3: Synthesis of [PdCl₂(this compound)₂] Catalyst
-
Materials:
-
Palladium(II) chloride (PdCl₂) (1 equivalent)
-
This compound (2.1 equivalents)
-
Anhydrous Methanol
-
Reaction flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Suspend PdCl₂ in anhydrous methanol in a reaction flask.
-
Slowly add a solution of this compound in methanol to the stirred suspension.
-
Stir the mixture at room temperature for 12-18 hours.
-
The initial suspension will gradually be replaced by a new precipitate.
-
Filter the solid product, wash with cold methanol, and then with diethyl ether.
-
Dry the product under vacuum to yield the pale yellow solid catalyst.
-
Characterize the complex using FT-IR, elemental analysis, and TGA.
-
Protocol 4: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
-
Materials:
-
[PdCl₂(this compound)₂] catalyst (0.1 mol%)
-
4-Bromotoluene (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Toluene/Water (4:1) solvent mixture
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a Schlenk tube, add the Pd-catalyst, 4-bromotoluene, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the toluene/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 4-8 hours with vigorous stirring.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.
-
Data Presentation
Table 2: Representative Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 96 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 98 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Methylphenylboronic acid | 4-Fluoro-4'-methyl-1,1'-biphenyl | 92 |
| 4 | 3-Bromopyridine | Phenylboronic acid | 3-Phenylpyridine | 88 |
Visualizations
Application Notes and Protocols for the HPLC Analysis and Purification of 1-Pyridin-3-yl-ethylamine
These application notes provide a comprehensive guide for the analysis and purification of 1-Pyridin-3-yl-ethylamine using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals in drug development who require robust and reliable methods for quantitative analysis and isolation of this compound.
Introduction
This compound is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. The unique chemical properties of the pyridine ring are crucial to the biological activity, solubility, and metabolic stability of these molecules.[1] Consequently, robust analytical methods are essential for monitoring reaction progress, identifying impurities, and performing quantitative analysis during drug discovery, development, and quality control.[1] High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique widely employed for the analysis of such compounds.[1]
The analysis of pyridine derivatives by HPLC can present challenges due to their hydrophilic and basic nature, which can lead to poor retention on traditional reversed-phase columns and result in poor peak shapes (tailing).[1][2][3] To overcome these challenges, specialized approaches such as mixed-mode chromatography are often employed.[1][2][4] This application note details an HPLC method utilizing a mixed-mode stationary phase for the effective analysis and purification of this compound.
Analytical HPLC Method
This section outlines the protocol for the quantitative analysis of this compound. The proposed method is based on mixed-mode chromatography, which offers superior retention and peak shape for polar and basic compounds.[2][4]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade or deionized
-
Sulfuric acid (H₂SO₄), analytical grade
-
Methanol, HPLC grade (for sample dissolution)
2. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A system such as the Alltesta™ Gradient Automated Analyzer or a similar setup is suitable.[4]
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Chromatographic Conditions:
The following table summarizes the recommended starting conditions for the analytical HPLC method. Method optimization may be required depending on the specific HPLC system and sample matrix.
| Parameter | Condition |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å[4] |
| Mobile Phase | Isocratic: Acetonitrile / Water / H₂SO₄ (e.g., 70/30/0.05 v/v/v). The exact ratio may need optimization.[4][5] |
| Flow Rate | 1.0 mL/min[1][4] |
| Column Temperature | 25 °C[1] |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm[4] |
| Run Time | Approximately 10 minutes |
5. System Suitability: Before sample analysis, perform a system suitability test by injecting the standard solution (e.g., 25 µg/mL) at least five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%
6. Data Analysis: Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations.
Analytical Workflow Diagram
Caption: Workflow for the analytical HPLC of this compound.
Preparative HPLC Method for Purification
This section describes a protocol for the purification of this compound using preparative HPLC. The method is scaled up from the analytical conditions to isolate larger quantities of the compound.
Experimental Protocol
1. Method Development and Optimization:
-
Begin with the optimized analytical method.
-
Perform a loading study by injecting increasing amounts of the sample onto the analytical column to determine the maximum sample load without compromising resolution.
-
The mobile phase may need to be adjusted to more volatile components if mass spectrometry is used for fraction analysis or if easy removal of the mobile phase is desired.
2. Scale-Up to Preparative Chromatography:
-
The preparative column should have the same stationary phase and particle size as the analytical column but with a larger internal diameter and length.
-
Adjust the flow rate for the preparative column using the following equation:
-
F_prep = F_anal * (d_prep² / d_anal²)
-
Where F is the flow rate and d is the column diameter.
-
-
The sample injection volume and concentration will be significantly increased based on the loading study.
3. Preparative Chromatographic Conditions:
The following table provides a starting point for the preparative HPLC method.
| Parameter | Condition |
| Column | Preparative column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile / Water with a suitable volatile modifier if required (e.g., formic acid). |
| Flow Rate | Scaled up from the analytical method (e.g., ~20 mL/min for a 21.2 mm ID column). |
| Column Temperature | Ambient |
| Injection Volume | Dependent on loading study and column dimensions. |
| Detection | UV-based fraction collection, triggered by signal threshold and/or time windows. |
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization) to obtain the purified compound.
Preparative Purification Workflow Diagram
Caption: Workflow for the preparative HPLC of this compound.
Chiral Separation Considerations
If the stereoisomeric purity of this compound is of interest, a chiral HPLC method will be required. High-performance liquid chromatography equipped with chiral stationary phases (CSPs) is a well-established technique for chiral analysis.[6] Polysaccharide-based CSPs are commonly used for the enantioseparation of chiral amines.[6] For chiral method development, pre-column derivatization may be necessary to introduce a chromophore if the compound has low UV absorbance.[7][8]
Summary
The HPLC methods outlined in these application notes provide a solid foundation for the analysis and purification of this compound. The use of mixed-mode chromatography is recommended for robust analytical results, and a systematic approach to scaling up for preparative purification is detailed. These protocols are intended as a starting point, and optimization may be necessary to suit specific laboratory conditions and sample characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Determination of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Pyridin-3-yl-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pyridin-3-yl-ethylamine is a pivotal building block in the pharmaceutical industry, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of conditions, including neurological disorders and cancers. Its strategic importance necessitates robust and scalable synthetic routes to ensure a consistent and high-quality supply for industrial applications. This document provides detailed application notes and experimental protocols for the large-scale synthesis of this compound, focusing on the reductive amination of 3-acetylpyridine. Additionally, it outlines the compound's role as a precursor for potent cyclin-dependent kinase (CDK) inhibitors and details the relevant signaling pathways.
Introduction
This compound, also known as 3-(1-aminoethyl)pyridine, is a versatile primary amine featuring a pyridine ring. This structural motif is prevalent in a multitude of biologically active molecules, imparting favorable pharmacokinetic and pharmacodynamic properties. The compound serves as a critical intermediate in the development of novel therapeutics, particularly in the realm of neuropharmacology and oncology.[1] Its derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), enzymes that play a crucial role in cell cycle regulation and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anti-cancer agents.[2][3][4]
The industrial production of this compound predominantly relies on the reductive amination of 3-acetylpyridine. This method offers a cost-effective and efficient pathway to the desired product. The synthesis of the precursor, 3-acetylpyridine, can be achieved through various industrial methods, including the oxidation of 3-ethylpyridine or the reaction of nicotinic acid derivatives with acetic acid.
Industrial Synthesis of the Precursor: 3-Acetylpyridine
The commercial availability of 3-acetylpyridine is a key factor in the large-scale production of this compound. Several industrial methods are employed for its synthesis, with two prominent routes being the ammoxidation of 3-picoline followed by a Grignard reaction, and the vapor-phase reaction of nicotinic acid esters with acetic acid.
Synthesis from 3-Picoline (Ammoxidation and Grignard Reaction)
A common industrial-scale synthesis involves the ammoxidation of 3-picoline to 3-cyanopyridine. This is followed by a Grignard reaction to yield 3-acetylpyridine.
-
Step 1: Ammoxidation of 3-Picoline. A gaseous mixture of 3-picoline, ammonia, and air is passed over a fixed-bed reactor containing a catalyst, such as a mixture of V₂O₅, TiO₂, and Mo₂O₃ on a SiO₂ support. The reaction is typically conducted at 365-370°C. The resulting 3-cyanopyridine is then purified by distillation, with yields often exceeding 95%.[5]
Synthesis from Nicotinic Acid Esters
Another established industrial method involves the gas-phase reaction of a pyridinecarboxylic ester, such as butyl nicotinate, with acetic acid over a solid catalyst.
-
Reaction. A mixture of the nicotinic acid ester, water, and acetic acid is passed through a heated tubular reactor containing a catalyst. A typical catalyst consists of titanium dioxide and an alkali or alkaline earth metal oxide on an alumina-silica support.[6]
Table 1: Representative Data for the Industrial Synthesis of 3-Acetylpyridine from Butyl Nicotinate [6]
| Parameter | Value |
| Starting Material | Butyl Nicotinate, Acetic Acid, Water |
| Catalyst | TiO₂ and alkali/alkaline earth metal oxide on alumina-silica support |
| Reactor Type | Electrically heated tubular reactor (i.d. 12 mm) |
| Catalyst Volume | 15 ml |
| Temperature | 410 °C |
| Feed Composition | 17.9 g Butyl Nicotinate, 32 g Water, 125 g Acetic Acid |
| Reaction Time | 12 hours (continuous flow) |
| Yield of 3-Acetylpyridine | 73% |
| Conversion of Butyl Nicotinate | 93% |
| Selectivity for 3-Acetylpyridine | 78% |
Large-Scale Synthesis of this compound via Reductive Amination
The most direct and widely used industrial method for synthesizing this compound is the reductive amination of 3-acetylpyridine. This process can be carried out using various reducing agents and catalyst systems, including catalytic transfer hydrogenation.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is an attractive method for large-scale synthesis as it avoids the need for high-pressure hydrogen gas, enhancing operational safety. Common hydrogen donors include formic acid and its salts, or isopropanol.
Experimental Protocol: Pilot-Plant Scale Synthesis of this compound via Catalytic Transfer Hydrogenation (Illustrative)
This protocol is a representative procedure based on established principles of catalytic transfer hydrogenation. Specific parameters may vary based on available equipment and optimization studies.
Materials:
-
3-Acetylpyridine
-
Ammonium formate or Ammonia and Formic Acid
-
Palladium on carbon (10% Pd/C) or a suitable transition metal catalyst
-
Methanol or Isopropanol (solvent)
-
Diatomaceous earth (for filtration)
-
Sodium hydroxide solution (for work-up)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Equipment:
-
Jacketed glass reactor (e.g., 50 L) with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
Filter press or large Buchner funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup: The reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Charging Reagents: The reactor is charged with 3-acetylpyridine (e.g., 5 kg, 41.3 mol) and the solvent (e.g., Methanol, 25 L). The mixture is stirred until the 3-acetylpyridine is fully dissolved.
-
Catalyst Addition: The catalyst (e.g., 10% Pd/C, 50% wet, ~250 g) is added to the reactor under a nitrogen blanket.
-
Ammonia Source: Ammonium formate (e.g., 7.8 kg, 123.9 mol) is added portion-wise via the addition funnel, or ammonia gas is bubbled through the solution followed by the slow addition of formic acid. The temperature may increase during this addition and should be controlled using the reactor jacket.
-
Reaction: The reaction mixture is heated to reflux (typically 65-70°C for methanol) and maintained for 12-24 hours. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC) until the starting material is consumed.
-
Work-up and Filtration: After cooling to room temperature, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake is washed with the solvent (e.g., Methanol, 2 x 2 L).
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction and Purification: The residue is taken up in water (e.g., 20 L) and the pH is adjusted to >12 with a sodium hydroxide solution. The aqueous layer is extracted with a suitable organic solvent (e.g., Dichloromethane, 3 x 10 L). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude this compound is purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.
Table 2: Illustrative Quantitative Data for Pilot-Plant Scale Synthesis
| Parameter | Illustrative Value |
| Starting Material | 3-Acetylpyridine |
| Scale | 5 kg |
| Key Reagents | Ammonium formate, 10% Pd/C |
| Solvent | Methanol |
| Reaction Temperature | Reflux (~65-70 °C) |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
| Purity (post-distillation) | >98% |
Visualization of Synthesis and Signaling Pathway
Synthesis Workflow
The following diagram illustrates the key steps in the industrial synthesis of this compound.
Caption: Workflow for the industrial synthesis of this compound.
Role in CDK Signaling Pathway
Derivatives of this compound are utilized to synthesize potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. CDK inhibitors block the activity of CDK/cyclin complexes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK signaling pathway by this compound derivatives.
Conclusion
The large-scale synthesis of this compound is a well-established industrial process, critical for the production of numerous pharmaceuticals. The reductive amination of 3-acetylpyridine provides an efficient and scalable route to this key intermediate. Understanding the synthesis of the precursor, 3-acetylpyridine, and the downstream applications of this compound in targeting critical signaling pathways, such as the CDK pathway in cancer, is essential for researchers and professionals in drug development. The protocols and data presented herein provide a comprehensive overview to support the industrial application of this important molecule.
References
- 1. WO2021072475A1 - Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-n-(pyridin-3-yl) pyrimidin-2- amine for treating proliferative diseases and conditions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
Derivatization of 1-Pyridin-3-yl-ethylamine for GC-MS analysis
Anwendungshinweise und Protokolle Thema: Derivatisierung von 1-Pyridin-3-yl-ethylamin für die GC-MS-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik zur Trennung und Identifizierung von flüchtigen und thermisch stabilen Verbindungen. Viele polare Verbindungen, wie primäre Amine, zu denen auch 1-Pyridin-3-yl-ethylamin gehört, weisen jedoch eine geringe Flüchtigkeit und eine hohe Polarität auf. Diese Eigenschaften führen oft zu schlechten chromatographischen Ergebnissen, wie z. B. Peak-Tailing und geringer Empfindlichkeit.[1]
Die Derivatisierung ist ein chemischer Prozess, bei dem die polaren funktionellen Gruppen eines Analyten in weniger polare, flüchtigere und thermisch stabilere Derivate umgewandelt werden.[2][3] Dies geschieht typischerweise durch den Ersatz aktiver Wasserstoffatome in Amino (-NH₂) oder Hydroxyl (-OH) Gruppen.[2][4] Für primäre Amine wie 1-Pyridin-3-yl-ethylamin sind die gebräuchlichsten Derivatisierungsmethoden die Acylierung und die Silylierung.[2][3][5] Diese Anwendungshinweise beschreiben detaillierte Protokolle für beide Methoden zur quantitativen Analyse mittels GC-MS.
Derivatisierungsmethoden
Für die Derivatisierung von 1-Pyridin-3-yl-ethylamin werden zwei Hauptmethoden empfohlen: Acylierung mit Trifluoressigsäureanhydrid (TFAA) und Silylierung mit N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).
-
Acylierung (mit TFAA): Bei dieser Methode wird die primäre Aminogruppe mit einer Trifluoracetylgruppe umgesetzt. Die resultierenden N-Trifluoracetyl-Derivate sind deutlich flüchtiger und zeigen ein gutes chromatographisches Verhalten. Die fluorierte Gruppe erhöht zudem die Empfindlichkeit bei Verwendung eines Elektroneneinfangdetektors (ECD), ist aber auch für die MS-Detektion bestens geeignet.[5]
-
Silylierung (mit MSTFA): Die Silylierung führt eine Trimethylsilyl (TMS)-Gruppe in das Molekül ein. MSTFA ist ein starkes Silylierungsreagenz, dessen Nebenprodukte sehr flüchtig sind und typischerweise mit der Lösungsmittelfront eluieren, was die Analyse von niedermolekularen Derivaten erleichtert.[6][7] Die resultierenden TMS-Derivate sind thermisch stabil und für die GC-MS-Analyse gut geeignet.[8]
Die folgende Tabelle fasst die wichtigsten Merkmale der beiden Methoden zusammen.
| Merkmal | Acylierung mit TFAA | Silylierung mit MSTFA |
| Reagenz | Trifluoressigsäureanhydrid | N-Methyl-N-(trimethylsilyl)trifluoracetamid |
| Reaktionstyp | Acylierung | Silylierung |
| Derivat | N-Trifluoracetyl-Derivat | N-Trimethylsilyl-Derivat |
| Vorteile | Schnelle Reaktion, stabile Derivate, hohe Flüchtigkeit. | Starke Derivatisierungsreagenz, sehr flüchtige Nebenprodukte, gute Lösungseigenschaften.[6] |
| Nachteile | TFAA ist feuchtigkeitsempfindlich und korrosiv. | Reagenz und Derivate sind feuchtigkeitsempfindlich. |
| Typ. Reaktionszeit | 15 - 60 Minuten | 20 - 60 Minuten |
| Typ. Temperatur | 50 - 80 °C | 60 - 80 °C |
Experimentelle Protokolle
Sicherheitshinweis: Derivatisierungsreagenzien sind reaktiv, oft flüchtig und können gesundheitsschädlich sein. Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie immer geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel).
Protokoll 1: Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Materialien und Reagenzien:
-
1-Pyridin-3-yl-ethylamin (Standard oder Probenextrakt)
-
Trifluoressigsäureanhydrid (TFAA)
-
Lösungsmittel (z.B. Acetonitril oder Ethylacetat, wasserfrei)
-
Katalysator (optional): Pyridin oder Triethylamin (TEA), wasserfrei
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Wasserbad
-
Pipetten und Spritzen
Vorgehensweise:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge des Analyten (z.B. 10-100 µg) in ein Reaktionsgefäß. Ist die Probe in Lösung, verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bis zur Trockenheit.
-
Reagenzien zugeben: Geben Sie 100 µL eines wasserfreien Lösungsmittels (z.B. Acetonitril) und optional 10 µL eines Katalysators (z.B. Pyridin) hinzu, um die Reaktion zu beschleunigen.
-
Derivatisierung: Fügen Sie 50 µL TFAA hinzu. Verschließen Sie das Gefäß sofort fest.
-
Reaktion: Erhitzen Sie das Reaktionsgemisch für 30 Minuten bei 60 °C in einem Heizblock.
-
Abkühlen: Lassen Sie das Gefäß auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die direkte Injektion in das GC-MS-System. Eine Verdünnung mit dem verwendeten Lösungsmittel kann je nach Konzentration erforderlich sein.
Protokoll 2: Silylierung mit N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
Materialien und Reagenzien:
-
1-Pyridin-3-yl-ethylamin (Standard oder Probenextrakt)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Lösungsmittel (z.B. Pyridin oder Acetonitril, wasserfrei)
-
Optionaler Katalysator: Trimethylchlorsilan (TMCS), oft als 1% Zusatz in MSTFA erhältlich
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Wasserbad
-
Pipetten und Spritzen
Vorgehensweise:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge des Analyten (z.B. 10-100 µg) in ein Reaktionsgefäß. Stellen Sie sicher, dass die Probe absolut wasserfrei ist, indem Sie das Lösungsmittel unter Stickstoff verdampfen. Feuchtigkeit beeinträchtigt die Silylierungsreaktion erheblich.
-
Reagenzien zugeben: Lösen Sie den trockenen Rückstand in 100 µL wasserfreiem Pyridin oder Acetonitril.[9]
-
Derivatisierung: Fügen Sie 100 µL MSTFA (oder MSTFA + 1% TMCS) hinzu.[8] Verschließen Sie das Gefäß sofort fest.
-
Reaktion: Erhitzen Sie das Reaktionsgemisch für 30 Minuten bei 70 °C in einem Heizblock.[9]
-
Abkühlen: Lassen Sie das Gefäß auf Raumtemperatur abkühlen.
-
Analyse: Die Probe kann nun direkt in das GC-MS-System injiziert werden.
Visualisierungen
Chemische Reaktionen
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. youtube.com [youtube.com]
- 3. Analyse nichtflüchtiger Verbindungen mit GC-MS: Ein Leitfaden [hplcvials.com]
- 4. digibib.hs-nb.de [digibib.hs-nb.de]
- 5. researchgate.net [researchgate.net]
- 6. TS-48913 - MSTFA GC Silylierungsreagenz, 25 ml | Analytics-Shop [analytics-shop.com]
- 7. gtfch.org [gtfch.org]
- 8. benchchem.com [benchchem.com]
- 9. cs-chromatographie.de [cs-chromatographie.de]
Application Notes and Protocols: The Use of 1-Pyridin-3-yl-ethylamine in the Preparation of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-Pyridin-3-yl-ethylamine as a key building block in the development of novel agrochemicals. The following sections detail the preparation of a candidate fungicide, its biological activity, and the underlying mechanism of action, offering valuable insights for researchers in crop protection.
Introduction
Pyridine-based compounds are integral to modern agrochemical research, featuring in a wide array of fungicides, insecticides, and herbicides.[1] The pyridine moiety is a critical pharmacophore that often imparts desirable biological activity and systemic properties to the final product. This compound is a versatile and readily available intermediate, serving as a valuable scaffold for the synthesis of diverse agrochemical candidates through techniques like the "Intermediate Derivatization Method".[1] Its primary amine functionality allows for the straightforward formation of amides, sulfonamides, and other key linkages, enabling the exploration of broad chemical space in the quest for new and effective crop protection agents.[2]
Synthesis of a Candidate Fungicide: N-(1-(pyridin-3-yl)ethyl)-2-(trifluoromethyl)nicotinamide
A prime example of the application of this compound is in the synthesis of novel amide-based fungicides. The following protocol outlines the preparation of N-(1-(pyridin-3-yl)ethyl)-2-(trifluoromethyl)nicotinamide, a compound designed to target fungal pathogens.
Experimental Protocol: Synthesis of N-(1-(pyridin-3-yl)ethyl)-2-(trifluoromethyl)nicotinamide
This protocol is based on standard amide bond formation reactions commonly employed in the synthesis of agrochemical candidates.
Materials:
-
This compound
-
2-(Trifluoromethyl)nicotinoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Acid Chloride Addition: Slowly add a solution of 2-(trifluoromethyl)nicotinoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(1-(pyridin-3-yl)ethyl)-2-(trifluoromethyl)nicotinamide.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of the target fungicide.
Biological Activity and Data Presentation
The synthesized N-(1-(pyridin-3-yl)ethyl)amide derivatives are expected to exhibit fungicidal activity. The efficacy of these compounds is typically evaluated against a panel of common plant pathogenic fungi. The half-maximal effective concentration (EC50), which represents the concentration of a compound that inhibits 50% of fungal growth, is a standard metric for quantifying fungicidal activity.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| N-(1-(pyridin-3-yl)ethyl)-2-(trifluoromethyl)nicotinamide (Hypothetical) | Botrytis cinerea | 5.2 - 39.8 | Fluopyram | Similar Range |
| Sclerotinia sclerotiorum | Data not available | |||
| Fusarium graminearum | Data not available | |||
| Rhizoctonia solani | Data not available |
Note: The EC50 values presented are hypothetical and based on reported ranges for similar pyridine sulfide derivatives.[3] Experimental determination is required for the specific compound.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Many modern fungicides containing an amide linkage, particularly those with a pyridine core, function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[4][5] This inhibition disrupts the fungal cell's energy production, leading to its death.
Signaling Pathway Diagram:
References
- 1. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the novel pyridine sulfide containing SDH based heterocyclic amide fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantioselective Separation of 1-Pyridin-3-yl-ethylamine Racemates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective separation of 1-Pyridin-3-yl-ethylamine racemates. The methods described herein are based on established techniques for the resolution of chiral primary amines and offer robust starting points for method development and optimization.
Introduction
This compound is a chiral primary amine with a stereocenter at the carbon atom adjacent to the amino group and the pyridine ring. The enantiomers of such chiral amines often exhibit different pharmacological, toxicological, and metabolic properties. Consequently, the ability to separate and analyze these enantiomers is of critical importance in drug discovery, development, and quality control. This document outlines three primary techniques for the enantioselective separation of racemic this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), Diastereomeric Salt Resolution, and Enzymatic Kinetic Resolution.
Chiral Chromatography (HPLC/SFC)
Chiral chromatography is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for the separation of a broad range of chiral compounds, including primary amines.
Data Presentation: Chiral Chromatography of Analogous Primary Amines
The following table summarizes typical starting conditions for the chiral separation of primary amines analogous to this compound on polysaccharide-based CSPs. These parameters serve as a good starting point for method development.
| Parameter | HPLC | SFC |
| Chiral Stationary Phase | CHIRALCEL® OD-H, LUX® Cellulose-3 | Kromasil® AmyCoat, CHIRALPAK® AD-H |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 3 µm |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | CO₂/Methanol/Diethylamine (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 5 µL |
| Sample Concentration | 1 mg/mL in mobile phase | 1 mg/mL in Methanol |
Experimental Protocol: Chiral HPLC/SFC Method Development
This protocol describes a general approach to developing a chiral separation method for this compound.
1. Materials and Reagents:
-
Racemic this compound
-
HPLC or SFC grade solvents (n-Hexane, Isopropanol, Ethanol, Methanol)
-
Basic modifier: Diethylamine (DEA) or Triethylamine (TEA)
-
Chiral columns (e.g., polysaccharide-based CSPs)
-
HPLC or SFC system with UV detector
2. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase modifier (e.g., ethanol or methanol).
3. Chromatographic Conditions (Screening):
-
Columns: Screen a selection of polysaccharide-based CSPs (e.g., amylose and cellulose derivatives).
-
Mobile Phases (HPLC): Start with a mixture of n-Hexane and an alcohol (Isopropanol or Ethanol) in ratios such as 90:10, 80:20, and 70:30. Add 0.1% DEA to the mobile phase to improve peak shape.
-
Mobile Phases (SFC): Start with a mixture of supercritical CO₂ and a modifier (Methanol or Ethanol) in ratios such as 80:20, 70:30, and 60:40. Add 0.1% DEA to the modifier.
-
Flow Rate: 1.0 mL/min for HPLC; 3.0 mL/min for SFC.
-
Temperature: 25 °C for HPLC; 40 °C for SFC.
-
Detection: Monitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
4. Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by making small adjustments to the solvent ratio.
-
Investigate the effect of the type and concentration of the alcohol modifier and the basic additive.
-
Optimize the flow rate and column temperature to improve resolution and analysis time.
5. Data Analysis:
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) for the enantiomers.
Workflow for Chiral Chromatography Method Development
Caption: Workflow for chiral HPLC/SFC method development.
Diastereomeric Salt Resolution
This classical resolution technique involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[1] Due to their different physical properties, these salts can be separated by fractional crystallization.[1][2] The resolved diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.
Data Presentation: Resolution of 1-Phenylethylamine (Analogous Amine)
The following table provides representative data for the resolution of 1-phenylethylamine, a close structural analog of this compound, using tartaric acid derivatives.[3]
| Chiral Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Less Soluble Salt | Enantiomeric Excess (e.e.) of Liberated Amine |
| (+)-Tartaric Acid | Methanol | 1:1 | ~40% | >95% |
| (+)-Dibenzoyl-D-tartaric acid | Ethanol | 1:0.5 | ~45% | >98% |
| (+)-Di-p-toluoyl-D-tartaric acid | Isopropanol | 1:0.5 | ~48% | >99% |
Experimental Protocol: Diastereomeric Salt Resolution
This protocol is adapted from the resolution of 1-phenylethylamine with (+)-tartaric acid and can be used as a starting point for this compound.[4]
1. Materials and Reagents:
-
Racemic this compound
-
(+)-Tartaric acid (or other chiral acids like (+)-di-p-toluoyl-D-tartaric acid)
-
Methanol (or other suitable solvents like ethanol, isopropanol)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
2. Formation of Diastereomeric Salts:
-
Dissolve racemic this compound (1.0 eq.) in hot methanol.
-
In a separate flask, dissolve (+)-tartaric acid (1.0 eq.) in hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
3. Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent.
4. Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add 2 M NaOH solution dropwise until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the aqueous solution with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
5. Analysis:
-
Determine the yield and enantiomeric excess of the product using chiral HPLC or by preparing a derivative with a chiral derivatizing agent for NMR analysis.
Logical Diagram of Diastereomeric Salt Resolution
Caption: Logical steps in diastereomeric salt resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the acylation of one enantiomer of a racemic amine at a much faster rate than the other.[5][6] This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.
Data Presentation: Enzymatic Resolution of Primary Amines
The following table shows typical results for the enzymatic kinetic resolution of primary amines using Candida antarctica lipase B (CALB).
| Substrate | Acyl Donor | Enzyme | Time (h) | Conversion (%) | e.e. of Amine | e.e. of Amide |
| 1-Phenylethylamine | Ethyl acetate | Novozym 435 | 24 | ~50% | >99% | >99% |
| 1-(4-Methoxyphenyl)ethylamine | Ethyl methoxyacetate | Novozym 435 | 48 | ~50% | >99% | >98% |
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol describes a typical procedure for the kinetic resolution of a racemic amine using Novozym 435.[7]
1. Materials and Reagents:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate or ethyl methoxyacetate)
-
Anhydrous organic solvent (e.g., toluene or tetrahydrofuran)
-
Molecular sieves (optional, to maintain anhydrous conditions)
2. Enzymatic Reaction:
-
To a solution of racemic this compound (1.0 eq.) in an anhydrous solvent, add the acyl donor (0.5 - 1.0 eq.).
-
Add Novozym 435 (typically 10-20 mg per mmol of amine).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.
-
Stop the reaction at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted amine and the acylated product.
3. Separation of Products:
-
Filter off the enzyme (which can often be washed and reused).
-
The resulting mixture of the unreacted amine and the amide can be separated by column chromatography or by acid-base extraction.
-
Acid-base extraction: Dissolve the mixture in an organic solvent and extract with an aqueous acid (e.g., 1 M HCl). The amine will move to the aqueous phase, while the amide remains in the organic phase. The amine can then be recovered by basifying the aqueous phase and re-extracting into an organic solvent.
-
4. Analysis:
-
Determine the yield and enantiomeric excess of the separated amine and amide using chiral HPLC.
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for enzymatic kinetic resolution.
Disclaimer: The provided protocols are intended as a starting point and may require optimization for the specific separation of this compound enantiomers. It is recommended to perform small-scale trials to determine the optimal conditions for solvent, temperature, and stoichiometry for each method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Common problems and side reactions in 1-Pyridin-3-yl-ethylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Pyridin-3-yl-ethylamine.
Troubleshooting Guides and FAQs
This section addresses common problems and potential side reactions encountered during the synthesis of this compound, particularly through the reductive amination of 3-acetylpyridine.
FAQs
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the reductive amination of 3-acetylpyridine. This can be achieved using various reagents and conditions, including:
-
Catalytic Hydrogenation: Using a metal catalyst (e.g., Raney Nickel, Palladium on carbon) and a hydrogen source.
-
Hydride Reducing Agents: Employing reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of an ammonia source (e.g., ammonia, ammonium acetate, ammonium chloride).
-
Leuckart-Wallach Reaction: Using formic acid or its derivatives (like ammonium formate) as both the reducing agent and nitrogen source.[1][2]
-
From Oxime: Synthesis can also proceed via the reduction of 3-acetylpyridine oxime.
Q2: I am getting a low yield of the desired primary amine. What are the possible causes?
A2: Low yields are a common issue and can stem from several factors:
-
Incomplete Imine Formation: The initial reaction between 3-acetylpyridine and the ammonia source to form the imine intermediate may be inefficient.
-
Side Reactions: Competing reactions, such as the reduction of the ketone starting material to the corresponding alcohol (1-(pyridin-3-yl)ethanol) or over-alkylation to the secondary amine, can consume starting materials and reduce the yield of the primary amine.[3]
-
Suboptimal Reaction Conditions: Factors like temperature, pH, solvent, and reaction time can significantly impact the reaction's efficiency. For instance, using sodium borohydride with ammonium acetate can sometimes result in low yields, reportedly around 20%.
-
Decomposition of Reagents: The stability of the reducing agent can affect the outcome. For example, sodium borohydride can decompose in acidic conditions.
Q3: I am observing a significant amount of 1-(pyridin-3-yl)ethanol as a byproduct. How can I minimize this?
A3: The formation of the alcohol byproduct occurs when the reducing agent directly reduces the ketone group of 3-acetylpyridine before it can form an imine. To mitigate this:
-
Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the iminium ion over the ketone compared to sodium borohydride (NaBH₄).[3]
-
Two-Step Procedure: First, allow the imine to form completely by stirring 3-acetylpyridine with the ammonia source (and a dehydrating agent like molecular sieves if necessary). Then, add the reducing agent. This temporal separation can significantly reduce ketone reduction.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) favors imine formation and subsequent reduction over direct ketone reduction.
Q4: How can I prevent the formation of the secondary amine byproduct (di-(1-(pyridin-3-yl)ethyl)amine)?
A4: Over-alkylation, where the newly formed primary amine reacts with another molecule of 3-acetylpyridine and gets reduced, leads to the secondary amine. To prevent this:
-
Use a Large Excess of the Nitrogen Source: Employing a significant excess of ammonia or ammonium salt helps to ensure that the 3-acetylpyridine is more likely to react with the ammonia source rather than the primary amine product.
-
Control Stoichiometry: Careful control of the ratio of reactants is crucial.
-
Slow Addition of the Ketone: In some setups, the slow addition of 3-acetylpyridine to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the ketone, thus disfavoring the reaction with the product amine.
Q5: Are there any safety concerns with using sodium cyanoborohydride?
A5: Yes, sodium cyanoborohydride can release toxic hydrogen cyanide (HCN) gas if the reaction mixture becomes too acidic (pH < 4).[4] Therefore, it is crucial to maintain careful control over the pH of the reaction. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Data Presentation
The following table summarizes yields for different synthetic routes to this compound found in the literature. Direct comparison of byproduct ratios is challenging due to variations in analytical methods and reporting standards.
| Starting Material | Reagents | Product | Yield (%) | Purity (%) | Key Side Products/Observations |
| 3-Acetylpyridine | Ammonium acetate, NaBH₄, Methanol | This compound | ~20 | Not specified | Low yields reported in some cases. Potential for alcohol and secondary amine formation. |
| 3-Acetylpyridine Oxime | Borane, Chiral catalyst, Dioxane/Methanol | (S)-1-Pyridin-3-yl-ethylamine bis-HCl | 89 | >99 ee | High yield and excellent enantiomeric excess. Starts from the pre-formed oxime, avoiding direct ketone reduction issues. |
| 3-Acetylpyridine | Leuckart-Wallach Reaction (e.g., Ammonium formate, Formic acid) | This compound | Variable | Not specified | High temperatures are typically required. The primary product is often the N-formyl derivative, which requires hydrolysis.[1][2] |
| 3-Acetylpyridine | Catalytic Hydrogenation (e.g., Raney Ni, H₂, NH₃) | This compound | Variable | Not specified | A common industrial method. Optimization of catalyst, pressure, and temperature is crucial to minimize side reactions. |
Experimental Protocols
Method 1: Reductive Amination of 3-Acetylpyridine Oxime
This protocol is adapted from a literature procedure for the synthesis of (S)-1-pyridin-3-yl-ethylamine bis hydrochloride.
Materials:
-
(E)-1-Pyridin-3-yl-ethanone oxime
-
Borane solution (e.g., 1 M in THF)
-
Chiral oxazaborolidine catalyst
-
Dioxane
-
Methanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
To a solution of the chiral catalyst in anhydrous dioxane under an inert atmosphere, add the borane solution at a controlled temperature (e.g., 0-5 °C).
-
A solution of (E)-1-pyridin-3-yl-ethanone oxime in dioxane is then added dropwise to the reaction mixture.
-
The reaction is stirred at a controlled temperature for an extended period (e.g., 30 hours).
-
The reaction is carefully quenched by the dropwise addition of methanol.
-
The mixture is heated to reflux for several hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by chromatography to yield the free amine.
-
For the bis-hydrochloride salt, the purified amine is dissolved in methanol and added dropwise to a solution of hydrochloric acid.
-
The resulting crystalline product is filtered, washed with diethyl ether, and dried under vacuum.
Method 2: General Procedure for Reductive Amination using Sodium Borohydride
This is a general guideline and may require optimization for 3-acetylpyridine.
Materials:
-
3-Acetylpyridine
-
Ammonia source (e.g., ammonium chloride, ammonium acetate)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Dissolve 3-acetylpyridine and a large excess of the ammonia source in methanol.
-
Stir the mixture at room temperature for a period to facilitate imine formation (e.g., 1-2 hours).
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride in portions, keeping the temperature low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid.
-
Wash the aqueous layer with an organic solvent to remove any unreacted ketone and alcohol byproduct.
-
Make the aqueous layer basic with a sodium hydroxide solution.
-
Extract the product into an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation or chromatography.
Mandatory Visualization
Below are diagrams illustrating key concepts in the synthesis of this compound.
Caption: Main synthetic route and major side reactions.
Caption: Troubleshooting workflow for low product yield.
References
How to improve the yield of 1-Pyridin-3-yl-ethylamine synthesis
Technical Support Center: 1-Pyridin-3-yl-ethylamine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and direct method is the reductive amination of 3-acetylpyridine.[1][2] This approach involves two key steps: the formation of an imine intermediate from the ketone and an amine source, followed by the reduction of the imine to the desired primary amine. Key variations of this method include:
-
Catalytic Reductive Amination: Utilizes a hydrogen source (e.g., H₂ gas, ammonium formate) and a metal catalyst (e.g., Iridium, Rhodium, Palladium, Nickel).[2][3][4] This is often the most efficient and greenest method.
-
Leuckart-Wallach Reaction: A classic method that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][5] While effective, traditional Leuckart reactions require high temperatures, which can lead to side products. Modern catalytic versions operate under much milder conditions.[3]
-
Hydride-Based Reduction: Employs chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to reduce the pre-formed or in situ-generated imine.[2][6]
Q2: Which synthetic route typically offers the highest yield?
Catalytic reductive amination methods generally provide the highest yields and chemoselectivity.[2] Specifically, using iridium or rhodium catalysts with ammonium formate as the hydrogen/nitrogen source can achieve high conversion at lower temperatures (e.g., 50-80°C), minimizing side reactions.[3][7] For instance, an iridium catalyst has been shown to convert the similar substrate 4-acetylpyridine to the corresponding amine in 93% yield.[7]
Q3: What are the most critical parameters to control for maximizing yield?
To maximize yield, careful control of the following parameters is essential:
-
Choice of Catalyst and Reducing Agent: The combination must be optimized. For catalytic systems, Iridium and Rhodium complexes are highly effective.[3][7] For hydride reductions, NaBH₃CN is excellent due to its selectivity for reducing the imine over the starting ketone.[6]
-
Reaction Temperature: High temperatures (>150°C) in traditional Leuckart reactions can promote side-product formation. Catalytic methods allow for significantly lower temperatures, improving selectivity.[3][8]
-
Amine Source: Using a large excess of the ammonia source (e.g., ammonium formate) helps to drive the equilibrium towards the formation of the primary amine and minimizes the formation of secondary amine byproducts.[9]
-
Solvent: The solvent must be appropriate for the chosen reagents. Ethanol or methanol are often effective for reactions involving ammonium formate.[3][9]
Q4: How can I minimize the formation of common side products?
The primary side products are 1-(pyridin-3-yl)ethanol (from ketone reduction), the N-formyl derivative (in Leuckart reactions), and the di-(1-pyridin-3-yl-ethyl)amine (from over-alkylation).[3][6]
-
To avoid the alcohol byproduct: Use an imine-selective reducing agent like NaBH₃CN or ensure conditions favor imine formation before reduction.[6]
-
To avoid the N-formyl byproduct: If using the Leuckart reaction, ensure the final acidic hydrolysis step is carried out to completion to convert the formamide to the free amine.
-
To avoid the secondary amine byproduct: Use a significant excess of the ammonia source relative to the 3-acetylpyridine.[6]
Q5: What are the recommended procedures for purifying the final product?
This compound is a basic liquid.[10][11] A standard purification workflow involves:
-
Quenching and Filtration: Neutralize the reaction and filter off any solid catalysts or salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Acid-Base Extraction: Dissolve the residue in an organic solvent (e.g., dichloromethane, ethyl acetate) and wash with water. Extract the amine into an acidic aqueous solution (e.g., 1M HCl). Wash the acidic layer with an organic solvent to remove neutral impurities.
-
Liberation and Extraction: Basify the aqueous layer (e.g., with NaOH or K₂CO₃) to a pH >10 and extract the free amine back into an organic solvent.
-
Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Distillation (Optional): For very high purity, vacuum distillation can be performed.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: Low or No Product Yield
| Question | Possible Cause | Recommended Solution |
| My reaction shows low conversion of the starting material. What should I check first? | 1. Inactive Reagents: The reducing agent (e.g., NaBH₃CN) may have degraded, or the catalyst may be poisoned or inactive. | Use a fresh batch of the reducing agent. If using a metal catalyst with H₂, ensure the catalyst is not expired and the system is properly purged of air. |
| 2. Poor Quality Starting Material: The 3-acetylpyridine may contain impurities that inhibit the reaction. | Verify the purity of 3-acetylpyridine using NMR or GC-MS. Purify by distillation if necessary. | |
| 3. Sub-optimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. | For catalytic reactions, ensure the temperature is optimal (typically 60-80°C).[9] Monitor the reaction by TLC or GC to determine the appropriate reaction time. | |
| I see conversion of my starting material, but the isolated yield of the desired amine is poor. | 1. Inefficient Workup/Extraction: The product may be lost during the extraction process due to incorrect pH or emulsion formation. | During acid-base extraction, ensure the pH is correct at each step (pH < 2 for acid extraction, pH > 10 for basic extraction). To break emulsions, add brine or filter through Celite. |
| 2. Product Volatility: The product may be lost during solvent removal if it is volatile. | Use a rotary evaporator with controlled temperature and pressure. Consider using a cold trap. |
Problem: Significant Side Product Formation
| Question | Possible Cause | Recommended Solution |
| My main impurity is 1-(pyridin-3-yl)ethanol. How do I prevent this? | The reducing agent is reducing the starting ketone faster than the imine intermediate. This is common with less selective hydrides like NaBH₄. | Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) , which is significantly more reactive towards the iminium ion than the ketone at slightly acidic pH.[6] Alternatively, allow the imine to form first before adding the reducing agent. |
| I am getting a significant amount of the N-formyl derivative. | This is a stable intermediate in the Leuckart-Wallach reaction. The final hydrolysis step was incomplete. | After the initial reaction, add a strong acid (e.g., concentrated HCl) and heat the mixture under reflux to ensure complete hydrolysis of the formamide to the primary amine.[3] |
| The product is contaminated with the secondary amine, di-(1-pyridin-3-yl-ethyl)amine. | The newly formed primary amine is reacting with another molecule of 3-acetylpyridine and being reduced. This is more likely if the concentration of the ammonia source is too low. | Use a large excess (5-10 equivalents) of the ammonia source (e.g., ammonium formate). This shifts the equilibrium to favor the formation of the primary amine. |
Data Presentation: Catalyst Performance
The choice of catalyst can significantly impact the yield and selectivity of the reductive amination. The following data, adapted from a study on the closely related substrate acetophenone, illustrates the performance of different metal complexes in a catalytic Leuckart-Wallach reaction.[3]
Table 1: Effect of Metal Catalyst on Reductive Amination of Acetophenone with Ammonium Formate
| Catalyst Complex | Conversion (%) | Primary Amine Yield (%) | Secondary Amine Yield (%) | N-Formyl Derivative Yield (%) | Alcohol Yield (%) |
| [RhCp*Cl₂]₂ | 98 | 96.5 | 0.5 | 1.0 | 2.0 |
| [Ir(cod)Cl]₂ | 70 | 67.2 | 0.0 | 0.7 | 1.4 |
| RuCl₂(PPh₃)₃ | 35 | 28.0 | 1.1 | 0.4 | 5.6 |
| [Rh(cod)Cl]₂ | 10 | 8.0 | 0.0 | 0.1 | 1.9 |
Note: Data is for acetophenone and serves as a model for 3-acetylpyridine. Cp* = pentamethylcyclopentadienyl, cod = 1,5-cyclooctadiene. Conditions: Acetophenone, ammonium formate, catalyst in methanol at 70°C.
Experimental Protocols
Protocol 1: High-Yield Catalytic Reductive Amination
This protocol is based on the highly efficient catalytic Leuckart-Wallach reaction, optimized for high yield and selectivity.[3]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylpyridine (1.0 eq.), ammonium formate (5.0 eq.), and the catalyst [RhCp*Cl₂]₂ (0.01 mol%).
-
Solvent Addition: Add anhydrous methanol as the solvent (approx. 0.5 M concentration relative to the ketone).
-
Reaction: Heat the reaction mixture to reflux (approx. 70°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 7-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Add 3M HCl to the residue and heat at 100°C for 1 hour to ensure any N-formyl intermediate is hydrolyzed.
-
Cool the mixture and wash with diethyl ether or ethyl acetate to remove any non-basic impurities.
-
Carefully basify the aqueous layer to pH > 10 with cold 6M NaOH solution.
-
Extract the product with dichloromethane (3x).
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford this compound.
Protocol 2: Selective Reductive Amination with NaBH₃CN
This method uses a mild and selective chemical reducing agent.
-
Setup: In a round-bottom flask, dissolve 3-acetylpyridine (1.0 eq.) and ammonium acetate (10 eq.) in anhydrous methanol.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The pH should be weakly acidic (pH 6-7).
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and can release HCN gas under strongly acidic conditions. Handle in a well-ventilated fume hood.
-
Reaction: Continue stirring at room temperature overnight. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Perform an acid-base extraction as described in Protocol 1 (Step 4c onwards).
-
-
Purification: Dry and concentrate the final organic extracts to obtain the product.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the general synthesis workflow and a troubleshooting decision tree for low product yield.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic diagram for diagnosing low reaction yield.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. kanto.com.my [kanto.com.my]
- 8. scribd.com [scribd.com]
- 9. kanto.co.jp [kanto.co.jp]
- 10. chembk.com [chembk.com]
- 11. This compound | 56129-55-6 [amp.chemicalbook.com]
Purification challenges of 1-Pyridin-3-yl-ethylamine from reaction byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Pyridin-3-yl-ethylamine from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via reductive amination of 3-acetylpyridine?
A1: The primary impurities stem from incomplete reaction, over-reaction, or side reactions of the starting materials and intermediates. These can include:
-
Unreacted 3-Acetylpyridine: The starting ketone may not be fully consumed during the reaction.
-
Hydroxy Intermediate (1-(Pyridin-3-yl)ethanol): Incomplete conversion of the intermediate alcohol formed during the reduction can be a significant impurity.
-
Dimeric Species: Self-condensation or other side reactions can lead to the formation of dimers or other higher molecular weight byproducts.
-
N-Oxides: The pyridine nitrogen is susceptible to oxidation, especially if oxidative conditions are not carefully controlled.
-
Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, catalytic hydrogenation), byproducts from its decomposition or side reactions may be present.
Q2: My crude this compound is an oil and is difficult to handle. How can I facilitate its purification?
A2: this compound is a low-melting solid or can be an oil at room temperature, which can complicate purification. A highly effective strategy is to convert the amine into its hydrochloride salt. The resulting salt is typically a crystalline solid that is much easier to handle and purify by recrystallization.
Q3: What is the most effective method for purifying this compound on a laboratory scale?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. A combination of techniques is often the most effective approach. The most common methods are:
-
Distillation under Reduced Pressure: This is a good initial step to remove low-boiling and high-boiling impurities.
-
Crystallization of the Hydrochloride Salt: This is a very effective method for achieving high purity.
-
Column Chromatography: This is useful for removing impurities with similar boiling points to the product.
Q4: How can I separate the enantiomers of this compound?
A4: As a chiral amine, separating the (R) and (S) enantiomers is often necessary for pharmaceutical applications. The most common methods for chiral resolution are:
-
Diastereomeric Salt Crystallization: Reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) forms diastereomeric salts which can have different solubilities, allowing for separation by fractional crystallization.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during work-up and extraction. - Inefficient purification method. - Decomposition of the product during distillation at high temperatures. | - Optimize reaction conditions (time, temperature, stoichiometry). - Ensure proper pH control during extraction. - Choose a more suitable purification method or a combination of methods. - Use vacuum distillation to lower the boiling point and prevent decomposition. |
| Product is still impure after distillation | - Co-distillation with impurities having similar boiling points. | - Perform fractional distillation with a column that has a higher number of theoretical plates. - Convert the amine to its hydrochloride salt and purify by recrystallization. - Use column chromatography to separate the closely boiling impurities. |
| Difficulty in crystallizing the hydrochloride salt | - Presence of significant amounts of impurities that inhibit crystal formation. - Incorrect choice of solvent. - Supersaturation not achieved. | - First, purify the crude amine by distillation to remove the bulk of impurities. - Screen a variety of solvents or solvent mixtures (e.g., ethanol/diethyl ether, methanol/ethyl acetate). - Slowly cool the solution and/or add a seed crystal to induce crystallization. |
| Poor separation of enantiomers by chiral HPLC | - Incorrect chiral stationary phase (CSP). - Suboptimal mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). - Optimize the mobile phase by varying the solvent ratio, and adding acidic or basic modifiers. |
| Product discolors (turns yellow/brown) upon storage | - Oxidation of the amine or pyridine ring. | - Store the purified amine under an inert atmosphere (e.g., nitrogen or argon). - Store at low temperatures (2-8 °C) and protect from light. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | 95-98% | 70-85% | - Effective for removing non-volatile and highly volatile impurities. - Scalable. | - May not remove impurities with similar boiling points. - Potential for thermal decomposition. |
| Crystallization (as HCl salt) | >99% | 60-80% | - High purity can be achieved. - Removes a wide range of impurities. - Product is a stable, crystalline solid. | - Requires an additional reaction step. - Yield can be lower due to solubility losses. |
| Column Chromatography | >99% | 50-70% | - Excellent for separating closely related impurities. | - Can be time-consuming and requires large volumes of solvent. - Not always easily scalable. |
| Chiral Resolution (Crystallization) | >98% ee | 20-40% (for each enantiomer) | - Can provide enantiomerically pure material. | - Theoretical maximum yield is 50% for each enantiomer. - Requires a suitable chiral resolving agent.[1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a standard fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head for smaller quantities.
-
Drying: Ensure the crude this compound is dry before distillation, as water can interfere with the process. Drying over anhydrous sodium sulfate or magnesium sulfate followed by filtration is recommended.
-
Distillation:
-
Heat the distillation flask gently using a heating mantle.
-
Gradually reduce the pressure using a vacuum pump.
-
Collect the fraction that distills at the expected boiling point (approximately 118-120 °C at 14 Torr).
-
Discard the initial lower-boiling fraction and the high-boiling residue.
-
-
Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.
Protocol 2: Purification by Crystallization of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring until the precipitation of the hydrochloride salt is complete. The solution should be acidic to litmus paper.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any remaining impurities.
-
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture like ethanol/diethyl ether).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Analysis: Determine the purity of the recrystallized salt by HPLC and its identity by NMR and melting point.
Protocol 3: Chiral Resolution by Diastereomeric Salt Crystallization
-
Diastereomer Formation:
-
Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or methanol).
-
Add a solution of a chiral resolving agent (e.g., L-(+)-tartaric acid or (S)-(+)-mandelic acid) in the same solvent. Use approximately 0.5 equivalents of the resolving agent for each equivalent of the racemic amine.
-
-
Fractional Crystallization:
-
Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. These crystals will be enriched in one enantiomer.
-
The mother liquor will be enriched in the other diastereomer. This can be recovered by evaporation of the solvent and further treatment.
-
-
Liberation of the Free Amine:
-
Dissolve the separated diastereomeric salt in water.
-
Make the solution basic by adding a base (e.g., sodium hydroxide solution) to deprotonate the amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
-
Analysis: Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for selecting a purification method based on impurity characteristics.
References
Storage and stability issues of 1-Pyridin-3-yl-ethylamine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of 1-Pyridin-3-yl-ethylamine in various solvents. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: To ensure the long-term stability of neat (undissolved) this compound, it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C and protected from light. This compound is known to be sensitive to air and moisture.
Q2: How should I prepare solutions of this compound for my experiments?
A2: Due to its potential for degradation, it is always best to prepare solutions of this compound fresh on the day of use. If solutions must be stored, they should be kept at low temperatures (2-8°C or -20°C), protected from light, and tightly sealed to minimize exposure to air and moisture. The choice of solvent will also impact stability (see stability data below).
Q3: I've noticed a change in the color of my this compound solution. What could be the cause?
A3: A change in color, such as turning yellow or brown, is a common indicator of degradation. This can be caused by exposure to air (oxidation), light (photodegradation), or elevated temperatures. If you observe a color change, it is recommended to use a fresh batch of the compound or re-purify the existing stock if possible.
Q4: My experimental results are inconsistent when using a stock solution of this compound. Could this be a stability issue?
A4: Yes, inconsistent experimental results can be a sign of compound degradation. The concentration of the active compound in your stock solution may be decreasing over time, leading to variability in your assays. It is crucial to use freshly prepared solutions or to validate the stability of your stock solution under your specific storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound | Prepare a fresh solution and re-analyze. Compare the chromatogram to that of a freshly prepared standard. If degradation is confirmed, review storage conditions and solution preparation procedures. |
| Loss of biological activity in an assay | The compound has degraded into inactive or less active products. | Use a freshly prepared solution of this compound. Consider performing a quick purity check of the solid material using a suitable analytical method (e.g., NMR or melting point). |
| Precipitate forms in a stored solution | The solution may have become supersaturated at a lower temperature, or the compound may be degrading into less soluble products. | Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, this is a strong indication of degradation. It is always best to prepare solutions fresh. |
Stability in Different Solvents: A Forced Degradation Study Overview
To provide insight into the stability of this compound in common laboratory solvents, a forced degradation study was designed. The following tables summarize the expected stability profile based on the chemical properties of the molecule.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Details |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (in solution) |
| Photodegradation | Exposure to UV light (254 nm) and visible light at room temperature for 72 hours |
Table 2: Illustrative Stability Data for this compound in Various Solvents
| Solvent | Storage Condition | Assay (% Remaining after 7 days) | Appearance | Major Degradation Products |
| Methanol | 2-8°C, Dark | >98% | Colorless | Not detected |
| Methanol | Room Temp, Light | ~90% | Faint yellow | Oxidation and photodegradation products |
| Ethanol | 2-8°C, Dark | >99% | Colorless | Not detected |
| Ethanol | Room Temp, Light | ~92% | Faint yellow | Oxidation and photodegradation products |
| DMSO | 2-8°C, Dark | >99% | Colorless | Not detected |
| DMSO | Room Temp, Light | ~95% | Colorless | Minor oxidation products |
| Chloroform | 2-8°C, Dark | ~95% | Colorless | Potential reaction with solvent impurities |
| Chloroform | Room Temp, Light | <85% | Yellow | Significant degradation products |
| Water (pH 7) | 2-8°C, Dark | >98% | Colorless | Not detected |
| Water (pH 7) | Room Temp, Light | ~90% | Faint yellow | Oxidation and photodegradation products |
Disclaimer: The data presented in Table 2 is illustrative and based on the expected chemical reactivity of this compound. Actual stability will depend on the specific experimental conditions, purity of solvents, and exposure to environmental factors.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in each of the selected solvents (Methanol, Ethanol, DMSO, Chloroform, and Water).
-
Application of Stress Conditions:
-
Control: Store a portion of each stock solution at 2-8°C in the dark.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place sealed vials of the stock solutions in an oven at 80°C for 48 hours.
-
Photodegradation: Place clear vials of the stock solutions in a photostability chamber and expose them to UV and visible light for 72 hours.
-
-
Sample Analysis: Analyze all samples by the HPLC-UV method described below to determine the percentage of this compound remaining and to profile the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition (95:5 A:B).
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
Technical Support Center: Identification of Impurities in Crude 1-Pyridin-3-yl-ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in crude 1-Pyridin-3-yl-ethylamine.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in the HPLC Chromatogram of Crude this compound
Question: My HPLC analysis of crude this compound shows several unexpected peaks in addition to the main product peak. How can I identify these impurities?
Answer: Unexpected peaks in your HPLC chromatogram likely correspond to process-related impurities from the synthesis of this compound. The most common synthetic route is the reductive amination of 3-acetylpyridine. Potential impurities to investigate include:
-
Unreacted Starting Material: 3-Acetylpyridine may be present if the reaction has not gone to completion.
-
Intermediate Imine: The imine formed between 3-acetylpyridine and the amine source can be a significant impurity if the reduction step is incomplete.
-
Over-alkylation Products: Secondary and tertiary amines can form as byproducts.[1]
-
Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium cyanoborohydride), byproducts may be generated.[1][2]
To identify these peaks, you can employ the following strategies:
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This will provide molecular weight information, aiding in the identification of the unknown compounds.
-
Co-injection with Standards: If you have reference standards for potential impurities like 3-acetylpyridine, co-inject them with your crude sample. An increase in the peak area of a specific impurity will confirm its identity.
-
Fraction Collection and NMR Analysis: Isolate the impurity peaks by preparative HPLC. Concentrate the collected fractions and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Issue 2: Poor Resolution Between the Main Peak and an Impurity Peak in HPLC Analysis
Question: I am observing an impurity peak that is not well-resolved from the main this compound peak in my HPLC chromatogram. How can I improve the separation?
Answer: Poor resolution between peaks in HPLC can be addressed by optimizing the chromatographic conditions. Here are several parameters you can adjust:
-
Mobile Phase Composition: Modify the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower organic content may improve separation.
-
pH of the Mobile Phase: Since this compound is a basic compound, the pH of the mobile phase will significantly affect its retention and peak shape. Experiment with different pH values of your buffer (e.g., in the range of 3-7) to optimize selectivity.
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different HPLC column with an alternative stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can sometimes improve resolution.
-
Flow Rate: Decreasing the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the run time.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound synthesized via reductive amination of 3-acetylpyridine?
A1: The most common process-related impurities are typically unreacted 3-acetylpyridine, the intermediate imine, and potentially the corresponding alcohol (1-(pyridin-3-yl)ethanol) if the ketone is reduced. Over-alkylation leading to the formation of a secondary amine is also a possibility.
Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the impurities in my crude sample?
A2: Yes, GC-MS is a powerful technique for identifying volatile and thermally stable impurities. This compound and its likely impurities, such as 3-acetylpyridine, are amenable to GC-MS analysis. This method can provide excellent separation and mass spectral data for identification.
Q3: How can I quantify the level of a specific impurity in my crude this compound?
A3: To quantify an impurity, you will need a calibrated reference standard of that impurity. You can then use an external standard calibration method with either HPLC-UV or GC-FID. This involves creating a calibration curve by injecting known concentrations of the impurity standard and then determining the concentration in your sample by comparing its peak area to the calibration curve.
Q4: My NMR spectrum of the crude product shows complex signals in the aromatic region. What could be the cause?
A4: Complex signals in the aromatic region of the 1H NMR spectrum could be due to the presence of multiple pyridine-containing species. This includes your product, unreacted 3-acetylpyridine, and the intermediate imine. Comparing the chemical shifts and coupling patterns with the spectra of known standards will help in assigning the signals to the respective compounds.
Data Presentation
Table 1: Potential Impurities in Crude this compound and their Characteristics
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Technique(s) |
| 3-Acetylpyridine | C7H7NO | 121.14 | HPLC, GC-MS |
| 1-(Pyridin-3-yl)ethanimine | C7H8N2 | 120.15 | LC-MS |
| N-(1-(pyridin-3-yl)ethyl)-1-(pyridin-3-yl)ethanamine | C14H17N3 | 227.31 | LC-MS |
| 1-(Pyridin-3-yl)ethanol | C7H9NO | 123.15 | HPLC, GC-MS |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Impurity Identification
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the crude sample in a suitable solvent like methanol or dichloromethane at a concentration of approximately 1 mg/mL.
Protocol 3: 1H NMR for Purity Assessment
-
Solvent: Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD).
-
Concentration: Approximately 10-20 mg of the crude sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Acquire a standard 1H NMR spectrum. Integrate the signals corresponding to the product and the identified impurities. The relative molar ratio can be estimated from the integration values, providing a semi-quantitative assessment of purity.
Mandatory Visualization
Caption: Workflow for the Identification and Quantification of Impurities.
Caption: Troubleshooting Logic for High Impurity Levels.
References
Optimizing reaction conditions for the synthesis of 1-Pyridin-3-yl-ethylamine
Welcome to the technical support center for the synthesis of 1-Pyridin-3-yl-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-documented method for the synthesis of this compound is the reductive amination of 3-acetylpyridine. This process typically involves the formation of an imine or a related intermediate from 3-acetylpyridine and an amine source, followed by reduction to the target ethylamine.
Q2: What are the common reducing agents used in this synthesis?
Several reducing agents can be employed for the reductive amination of 3-acetylpyridine. Common choices include:
-
Sodium Borohydride (NaBH₄): A versatile and cost-effective reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reagent, often preferred for its ability to reduce the intermediate iminium ion faster than the starting ketone.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but generates toxic cyanide byproducts.[2][3]
-
Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C): A "green" chemistry approach that often provides high yields but may require specialized equipment for handling hydrogen gas.[3]
-
Zinc Dust: Can be used in the presence of an ammonium source.[4][5]
Q3: What are the typical solvents used for this reaction?
The choice of solvent can significantly impact the reaction yield and rate. Commonly used solvents include:
-
Methanol (MeOH) and Ethanol (EtOH): Protic solvents that are often used with borohydride reducing agents.
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): Aprotic solvents that are effective with reagents like sodium triacetoxyborohydride.
-
Tetrahydrofuran (THF) and Dioxane: Ethereal solvents that can also be employed.
-
Solvent-free conditions: In some cases, the reaction can be performed without a solvent, which can be advantageous from an environmental perspective.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (3-acetylpyridine) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: Sodium borohydride and its derivatives can degrade upon exposure to moisture. 2. Incomplete Imine Formation: The equilibrium for imine formation may not favor the product. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. 4. Incorrect pH: The pH of the reaction mixture can be critical, especially for imine formation. | 1. Use a fresh, unopened container of the reducing agent or test the activity of the existing batch. 2. - Add a dehydrating agent like magnesium sulfate or molecular sieves to remove water and shift the equilibrium. - For borohydride reductions, allow sufficient time for imine formation before adding the reducing agent.[2] 3. Optimize the reaction temperature. For many reductive aminations, room temperature is sufficient, but gentle heating may be required. 4. Adjust the pH to be weakly acidic (around 5-6) to facilitate imine formation without protonating the amine nucleophile. |
| Formation of Side Products | 1. Over-reduction of the Pyridine Ring: Strong reducing conditions can sometimes lead to the reduction of the pyridine ring. 2. Formation of Secondary or Tertiary Amines: The product amine can react further with the starting ketone if conditions are not optimized. 3. Formation of Alcohol Byproduct: The reducing agent may reduce the starting 3-acetylpyridine to the corresponding alcohol. | 1. Use a milder reducing agent like sodium triacetoxyborohydride. 2. - Use a molar excess of the ammonia source. - Control the stoichiometry of the reducing agent carefully. 3. - Use a selective reducing agent like sodium triacetoxyborohydride. - Ensure complete imine formation before adding a less selective reducing agent like sodium borohydride.[2] |
| Difficult Product Isolation/Purification | 1. Product is Water-Soluble: The amine product may have some solubility in water, leading to losses during aqueous workup. 2. Co-elution of Impurities during Chromatography: The product and unreacted starting material or byproducts may have similar polarities. 3. Emulsion Formation during Extraction: The basic nature of the product can sometimes lead to emulsions during liquid-liquid extraction. | 1. - Saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity of the aqueous phase and improve extraction efficiency. - Perform multiple extractions with an organic solvent. 2. - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider converting the amine to its hydrochloride salt for purification by recrystallization. 3. - Add a small amount of a different organic solvent to break the emulsion. - Filter the mixture through a pad of Celite. |
Data Presentation
The following tables summarize quantitative data from various reported synthesis protocols for this compound.
Table 1: Comparison of Different Reducing Agents
| Reducing Agent | Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Zinc Powder | Hydroxylamine HCl / Ammonium Chloride | Methanol | Room Temp. | 16 (oxime) + 24 (reduction) | 60 | [4][5] |
| NaBH(OAc)₃ | Ammonium Acetate | 1,2-Dichloroethane | Room Temp. | 24 | ~70-80 (Typical) | [1] |
| H₂/Raney Ni | Ammonia | Methanol | Room Temp. | Overnight | ~45 | [6] |
| NaBH₄ | Ammonium Acetate | Methanol | Reflux | 2 (imine) + Overnight (reduction) | Varies | [7] |
Table 2: Effect of Solvent on Reductive Amination Yield (General Observations)
| Solvent | Polarity | General Effect on Reductive Amination |
| Dichloromethane (DCM) / 1,2-Dichloroethane (DCE) | Non-polar aprotic | Often provides good yields, especially with NaBH(OAc)₃. |
| Tetrahydrofuran (THF) | Polar aprotic | Commonly used and generally effective. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar protic | Can be effective, but may lead to side reactions like acetal formation or reduction of the solvent by some catalysts. |
| Water | Polar protic | Can be used in some "green" protocols, but may hydrolyze the imine intermediate. |
Experimental Protocols
Protocol 1: Synthesis using Zinc Powder and Hydroxylamine Hydrochloride [4][5]
This two-step, one-pot procedure involves the formation of an oxime intermediate followed by its reduction.
-
Step 1: Oxime Formation
-
To a solution of 3-acetylpyridine (0.5 g, 4.1 mmol) in methanol (10 mL), add potassium carbonate (1.7 g, 12.3 mmol) and hydroxylamine hydrochloride (342 mg, 5 mmol).
-
Stir the mixture at room temperature for 16 hours.
-
Filter the reaction mixture to remove inorganic salts and collect the filtrate.
-
-
Step 2: Reduction
-
To the filtrate from Step 1, add zinc powder (1.3 g, 21 mmol) and ammonium chloride (1.1 g, 21 mmol).
-
Continue stirring at room temperature for 24 hours.
-
After the reaction is complete, add water (10 mL) and filter the mixture again.
-
Concentrate the filtrate under reduced pressure and dry the residue to obtain this compound. The reported yield for this procedure is approximately 60%.[4][5]
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Protocol 2: Synthesis using Sodium Triacetoxyborohydride
This protocol utilizes a milder and more selective reducing agent.
-
In a round-bottom flask, dissolve 3-acetylpyridine (1 eq) and ammonium acetate (1.5-2 eq) in 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 24 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Catalytic Hydrogenation using Raney Nickel [6]
This method employs catalytic hydrogenation for the reduction step.
-
In a pressure vessel, combine 3-acetylpyridine (1 eq), a solution of ammonia in methanol, and a catalytic amount of Raney Nickel slurry (previously washed).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography. A reported yield for a similar reaction is around 45%.[6]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. 1391360-97-6|(S)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. This compound | 56129-55-6 [amp.chemicalbook.com]
- 5. This compound CAS#: 56129-55-6 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organic-chemistry.org [organic-chemistry.org]
Preventing degradation of 1-Pyridin-3-yl-ethylamine during workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Pyridin-3-yl-ethylamine. The information provided is designed to help prevent degradation of the compound during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound during workup?
A1: The primary degradation pathway for this compound is oxidation due to its air-sensitive nature.[1][2][3][4] Both the pyridine ring and the ethylamine side chain can be susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, elevated temperatures, and certain pH conditions. The free base form of the amine is generally more susceptible to oxidation than its protonated salt form.
Q2: How can I visually identify if my sample of this compound has degraded?
A2: Pure this compound is typically a colorless to pale yellow liquid.[5] The appearance of a darker yellow, brown, or pink coloration can be an indicator of degradation, likely due to oxidation.[6] If you observe a significant color change, it is recommended to purify the sample before use.
Q3: What are the best practices for storing this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air.[3] It is also recommended to store it at refrigerated temperatures (2-8°C).[3]
Q4: Is this compound stable in acidic and basic aqueous solutions during extraction?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield after workup | Degradation due to oxidation. | - Perform the workup using degassed solvents and under an inert atmosphere (e.g., nitrogen or argon).- Minimize the time the compound is in its free base form.- Keep the temperature of the workup solutions low (e.g., using an ice bath). |
| Incomplete extraction from the aqueous layer. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the extraction of the free base to maximize its partitioning into the organic solvent.- Perform multiple extractions with smaller volumes of organic solvent. | |
| Product discoloration (yellowing or browning) | Oxidation of the amine. | - Use an antioxidant, such as sodium bisulfite, in the aqueous wash solutions, if compatible with the desired product.- Purify the product by distillation or chromatography under an inert atmosphere. |
| Formation of an emulsion during extraction | The basic nature of the amine can act as a surfactant. | - Add a small amount of a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase.- Filter the mixture through a pad of Celite. |
| Difficulty removing the compound from the organic layer | The compound may be partially protonated and thus more water-soluble. | - When washing the organic layer to remove acidic impurities, use a weak base like saturated sodium bicarbonate solution instead of a strong base. |
Experimental Protocols
Protocol 1: General Workup Procedure for Isolating this compound
This protocol is designed to minimize degradation by limiting exposure to atmospheric oxygen.
Materials:
-
Reaction mixture containing this compound
-
Degassed deionized water
-
Degassed 1 M Hydrochloric Acid (HCl)
-
Degassed 1 M Sodium Hydroxide (NaOH)
-
Anhydrous sodium sulfate or magnesium sulfate
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate), degassed
-
Separatory funnel
-
Round bottom flasks
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Inert gas source (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly add degassed water to quench the reaction.
-
Acidification: Under a positive pressure of inert gas, transfer the mixture to a separatory funnel. Add degassed 1 M HCl to adjust the pH of the aqueous layer to ~2. This will protonate the amine, making it water-soluble.
-
Removal of Non-Basic Impurities: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-basic organic impurities. Repeat the extraction 2-3 times.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add degassed 1 M NaOH to adjust the pH to >10. This will deprotonate the amine salt, regenerating the free base.
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Extraction of the Product: Immediately extract the basic aqueous layer with a degassed organic solvent (e.g., dichloromethane). Perform at least three extractions to ensure complete recovery of the product.
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Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. It is important to avoid excessive heating during evaporation.
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Storage: Immediately place the isolated product under an inert atmosphere and store at 2-8°C.
Visualizations
Caption: Experimental workflow for the workup of this compound.
Caption: Degradation pathway of this compound and its stabilization.
References
Column chromatography conditions for purifying 1-Pyridin-3-yl-ethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the column chromatography purification of 1-Pyridin-3-yl-ethylamine. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this basic amine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on a standard silica gel column?
A1: Peak tailing is the most common issue when purifying basic compounds like this compound on standard silica gel.[1][2] This occurs due to strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[1][3] These interactions lead to uneven elution, resulting in broad, tailing peaks and poor separation.
Q2: How can I prevent peak tailing on a silica gel column?
A2: To minimize peak tailing, you can add a basic modifier to your mobile phase. A small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, will neutralize the acidic silanol sites on the silica, preventing your target compound from binding too strongly.[4][5] A typical concentration for these modifiers is between 0.1% and 2%.[4][6]
Q3: What are the alternatives to standard silica gel for purifying this compound?
A3: There are two primary alternatives to standard silica gel for purifying basic amines:
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Amine-functionalized Silica: This stationary phase has an amine-based surface that masks the acidic silanols, leading to improved peak shape and more predictable separations without needing a basic modifier in the mobile phase.[5]
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Reversed-Phase (C18) Chromatography: This technique is well-suited for polar compounds.[4][7] The stationary phase is non-polar (C18), and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Adding a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase can further improve peak shape.[5][7][8]
Q4: What is a good starting mobile phase for purifying this compound?
A4: The ideal starting mobile phase depends on your chosen stationary phase:
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Standard Silica Gel: Begin with a non-polar solvent system like Hexane/Ethyl Acetate and add 0.5-1% triethylamine.[4] A gradient of increasing ethyl acetate can then be used to elute the compound. Another option is a Dichloromethane/Methanol system, again with a basic modifier.[5]
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Amine-functionalized Silica: A simple Hexane/Ethyl Acetate gradient is often sufficient.[5]
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Reversed-Phase (C18): A gradient of water and acetonitrile or water and methanol is a good starting point.[9] Often, 0.1% TFA is added to both solvents to improve peak shape.[7]
Q5: How do I choose between normal-phase and reversed-phase chromatography?
A5: The choice depends on the polarity of your compound and impurities. Normal-phase is suitable for less polar compounds, while reversed-phase is ideal for polar and water-soluble compounds.[8][9] For highly polar compounds that are poorly retained even on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[10][11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Severe Peak Tailing | Strong interaction between the basic amine and acidic silica surface.[1][3] | - Add a basic modifier (0.5-2% triethylamine or ammonium hydroxide) to the mobile phase.[4][6]- Switch to an amine-functionalized silica column.[5]- Use reversed-phase (C18) chromatography.[1] |
| Compound Won't Elute from Silica Column | The mobile phase is not polar enough. The compound is irreversibly adsorbed to the silica. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system).- If the compound is still retained, consider switching to reversed-phase chromatography. |
| Poor Separation of Compound from Impurities | The chosen solvent system has poor selectivity for the compounds. | - Perform a thorough TLC analysis with various solvent systems to find one with better separation.- Try a different stationary phase (e.g., if using silica, try C18 or amine-functionalized silica).[8] |
| All Peaks Elute at the Solvent Front in Reversed-Phase | The mobile phase is too non-polar (too much organic solvent). The compound is too polar for C18. | - Start with a higher percentage of the aqueous phase (e.g., 95% water, 5% acetonitrile).- Consider using a HILIC column, which is designed for very polar compounds.[10] |
| Column Overload | Too much sample has been loaded onto the column for its size.[2] | - Reduce the amount of sample loaded. As a general rule, the loading capacity for C18 columns is between 0.1% and 1% of the column's stationary phase weight.[7][12]- Use a larger column. |
Experimental Protocols
Protocol 1: Normal-Phase Chromatography on Silica Gel with Basic Modifier
This protocol is a standard approach for purifying basic amines on traditional silica gel.
-
Stationary Phase: Standard Silica Gel (230-400 mesh).
-
Mobile Phase Selection:
-
Column Packing:
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Ensure the column is packed evenly to avoid channeling.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.
-
Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Maintain a consistent flow rate. For flash chromatography, a flow rate of about 2 inches per minute is often recommended.[13]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of your compound using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase (C18) Flash Chromatography
This protocol is an excellent alternative, especially for polar impurities.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase Selection:
-
Use a binary solvent system of Water (A) and Acetonitrile or Methanol (B).
-
Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) to both solvents to improve peak shape.[5][7]
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Develop a gradient method, starting with a high percentage of solvent A and gradually increasing solvent B. A typical gradient might be from 5% to 100% B.[9]
-
-
Column Equilibration:
-
Equilibrate the C18 column with at least 5-7 column volumes of the initial mobile phase conditions (e.g., 95% A, 5% B).[7]
-
-
Sample Loading:
-
Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., water with a small amount of organic solvent).
-
If solubility is an issue, a solid loading technique can be used.[7]
-
-
Elution:
-
Run the gradient, ensuring a smooth transition from polar to non-polar mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze by TLC (using a reversed-phase TLC plate) or LC-MS.
-
Combine pure fractions and remove the solvents. Note that removing water may require lyophilization or a rotary evaporator with a high-vacuum pump.
-
Data Presentation
Table 1: Recommended Stationary Phases
| Stationary Phase | Advantages | Disadvantages | Typical Application |
| Silica Gel | Inexpensive, widely available. | Prone to causing peak tailing with basic compounds without a modifier.[1] | General purpose purification of low to moderately polar compounds. |
| Amine-functionalized Silica | Excellent for basic compounds, eliminates the need for basic mobile phase modifiers.[5] | More expensive than plain silica. | Purification of primary, secondary, and tertiary amines, including N-heterocycles.[8] |
| Reversed-Phase (C18) | Good for polar and water-soluble compounds, offers a different selectivity compared to normal-phase.[7][8] | May have lower loading capacity, requires aqueous mobile phases which can be difficult to remove. | Purification of polar compounds that are difficult to separate on silica.[9] |
Table 2: Mobile Phase Modifier Quick Reference
| Modifier | Concentration | Stationary Phase | Purpose |
| Triethylamine (TEA) | 0.1 - 2% | Silica Gel | Acts as a competing base to reduce interactions with acidic silanols.[4][6] |
| Ammonium Hydroxide | 0.1 - 2% | Silica Gel | Similar to TEA, acts as a competing base.[4] |
| Trifluoroacetic Acid (TFA) | 0.1% | Reversed-Phase (C18) | Ion-pairing agent that can improve peak shape for basic compounds.[7] |
| Triethylamine (TEA) | 0.1% | Reversed-Phase (C18) | Adjusts pH to keep the amine in its free-base form, improving retention.[5] |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting workflow for peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. teledyneisco.com [teledyneisco.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. selekt.biotage.com [selekt.biotage.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. support.waters.com [support.waters.com]
- 12. biotage.com [biotage.com]
- 13. Chromatography [chem.rochester.edu]
Managing moisture sensitivity of 1-Pyridin-3-yl-ethylamine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 1-Pyridin-3-yl-ethylamine. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A1: this compound is a colorless to pale yellow liquid organic compound with the chemical formula C₇H₁₀N₂.[1] It is classified as an air and moisture-sensitive material.[2] Its sensitivity stems from the presence of a primary amine group, which is nucleophilic and can react with water (hydrolysis), and the pyridine ring, which can absorb atmospheric moisture. This hygroscopic nature can lead to a decrease in purity and potential side reactions in chemical syntheses.
Q2: What are the immediate signs of moisture contamination in this compound?
A2: Visual inspection may reveal cloudiness or a change in color. However, the most reliable indication of moisture contamination is a decrease in purity, which can be confirmed by analytical techniques such as Karl Fischer titration for water content and High-Performance Liquid Chromatography (HPLC) for purity assessment. A change in the physical appearance, such as clumping if it were a solid, is a common sign of moisture absorption in chemicals.[2]
Q3: How should I properly store this compound to minimize moisture exposure?
A3: To ensure the long-term stability of this compound, it is crucial to store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[2] The recommended storage temperature is 2–8 °C.[2] For additional protection, the primary container can be placed inside a desiccator containing a suitable drying agent.
Q4: Can I handle this compound on an open bench?
A4: Due to its air and moisture sensitivity, it is highly recommended to handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. If brief handling in the open air is unavoidable, it should be done quickly, and the container should be resealed promptly. Always allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid.
Troubleshooting Guides
Issue 1: My reaction involving this compound is giving low yields or unexpected side products.
-
Possible Cause: Moisture contamination of the this compound or the reaction solvent is a likely culprit. The primary amine can react with water, reducing the amount of active reagent available for your desired reaction. Furthermore, the presence of water can lead to hydrolysis of other reagents or intermediates in your reaction mixture.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that your reaction solvent is anhydrous. Use freshly dried solvents or purchase high-quality anhydrous solvents.
-
Check Reagent Purity: Before use, verify the water content of your this compound using Karl Fischer titration (see Experimental Protocol 1). If the water content is high, consider purifying the amine by distillation under reduced pressure.
-
Inert Atmosphere: Set up your reaction under a dry, inert atmosphere (nitrogen or argon) using a glovebox or Schlenk line.
-
Protect the Amine: In some cases, it may be beneficial to protect the primary amine group with a suitable protecting group (e.g., Boc anhydride) before proceeding with the reaction. This can prevent unwanted side reactions. See Experimental Protocol 3 for a general Boc-protection procedure.
-
Issue 2: The purity of my this compound has decreased over time, as confirmed by HPLC.
-
Possible Cause: Improper storage has likely led to the absorption of atmospheric moisture and subsequent degradation. The primary amine is susceptible to hydrolysis.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored according to the recommendations (2–8 °C under an inert atmosphere).[2] Check the integrity of the container seal.
-
Purification: If the purity is unacceptably low, the compound can be repurified by distillation under reduced pressure.
-
Implement Stricter Handling: When dispensing the liquid, use a syringe through a septum cap to minimize exposure to the atmosphere.
-
Stability-Indicating HPLC: Use a stability-indicating HPLC method to identify and quantify potential degradation products. This will provide a more accurate assessment of the compound's integrity. See Experimental Protocol 2 for guidance on developing such a method.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56129-55-6 | [2] |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 118-120 °C (at 14 Torr) | [2] |
| Density | 1.014 g/cm³ (at 25 °C) | [2] |
| pKa | 8.81 ± 0.29 (Predicted) | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |
| Sensitivity | Air Sensitive | [2] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration (Volumetric)
This protocol is a general guideline for the determination of water in amines and should be adapted and validated for this compound.
Principle: The Karl Fischer titration is a classic method for water determination based on a reaction between iodine and sulfur dioxide in the presence of water.
Reagents and Equipment:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (one-component or two-component, pyridine-free is recommended)
-
Anhydrous Methanol or a suitable Karl Fischer solvent
-
Gastight syringe for sample introduction
-
Salicylic acid or benzoic acid (for strongly basic amines)
Procedure:
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with anhydrous methanol or a specialized Karl Fischer solvent.
-
Solvent Titration: Titrate the solvent to a stable, dry endpoint to eliminate any residual water.
-
Titer Determination: Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a liquid standard) to the conditioned solvent and titrate to the endpoint.[3] The titer of the Karl Fischer reagent (mg H₂O/mL) is then calculated. This should be performed in triplicate to ensure accuracy.
-
Sample Analysis: a. Accurately weigh a gastight syringe. b. Draw a known volume of this compound into the syringe. c. Reweigh the syringe to determine the exact mass of the sample. d. Inject the sample into the titration vessel, ensuring the needle tip is below the surface of the solvent. e. Titrate the sample to the endpoint.
-
Calculation: The water content in the sample is calculated as follows: Water (%) = [(Volume of KF reagent consumed × Titer) / Sample weight] × 100
Note on Amines: Since this compound is a basic compound, it can interfere with the Karl Fischer reaction by shifting the pH. If endpoint instability is observed, the addition of a weak acid like salicylic or benzoic acid to the solvent before sample addition is recommended to buffer the solution.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, particularly those formed through hydrolysis.
Equipment and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Buffer (e.g., phosphate or acetate buffer).
-
Acid and base for forced degradation studies (e.g., HCl and NaOH).
Method Development Strategy:
-
Forced Degradation Studies: To generate potential degradation products, subject samples of this compound to stress conditions. This is a crucial step in developing a stability-indicating method.[4][5]
-
Acid Hydrolysis: Dissolve the compound in a dilute solution of HCl (e.g., 0.1 M) and heat gently.
-
Base Hydrolysis: Dissolve the compound in a dilute solution of NaOH (e.g., 0.1 M) and heat gently.
-
Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide.
-
Thermal Degradation: Heat the neat compound or a solution.
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Chromatographic Conditions:
-
Mobile Phase: Start with a simple mobile phase, such as a gradient of acetonitrile and water. A buffer is often necessary to ensure reproducible retention times for basic compounds. A starting point could be a mobile phase of acetonitrile and a phosphate buffer (pH adjusted to the acidic range, e.g., 3-4).
-
Detection: Monitor the elution at a wavelength where this compound and its expected degradation products (which will likely retain the pyridine chromophore) have significant absorbance (e.g., around 260 nm).
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent compound and all degradation peaks.
-
-
Method Validation: Once optimal conditions are found, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 3: Boc Protection of this compound
Objective: To protect the primary amine group as a tert-butyloxycarbonyl (Boc) carbamate to prevent its reaction in subsequent synthetic steps.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A base (e.g., Triethylamine (TEA) or Pyridine)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 to 1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.05 to 1.2 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or LC-MS until the starting material is consumed).
-
Work-up: a. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. b. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected amine.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Visualizations
Caption: Workflow for handling and using this compound.
Caption: Troubleshooting guide for reactions with this compound.
Disclaimer
The information provided in this technical support center is intended for use by qualified professionals. All procedures should be carried out in a suitably equipped laboratory, and a thorough risk assessment should be conducted before commencing any experimental work. Always consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
References
Validation & Comparative
Comparative Reactivity Analysis: 1-Pyridin-2-yl-ethylamine vs. 1-Pyridin-3-yl-ethylamine
A deep dive into the electronic and steric factors governing the chemical behavior of two isomeric pyridylethylamines, supported by experimental data and theoretical principles.
For researchers and professionals in drug development and materials science, understanding the nuanced differences in reactivity between structurally similar molecules is paramount. This guide provides a detailed comparative analysis of two such isomers: 1-pyridin-2-yl-ethylamine and 1-pyridin-3-yl-ethylamine. The position of the ethylamine group on the pyridine ring significantly influences the electronic properties and steric environment of the molecule, leading to distinct differences in their reactivity, particularly in terms of basicity, nucleophilicity, and coordination chemistry.
Executive Summary of Comparative Data
| Property | 1-Pyridin-2-yl-ethylamine | This compound | Key Difference |
| Predicted pKa | 9.05 ± 0.39 | 8.81 ± 0.29 | The 2-isomer is predicted to be a slightly stronger base. |
| Hammett Constant (σₚ) | 0.17 (for 2-pyridyl) | 0.25 (for 3-pyridyl) | The 2-pyridyl group is a weaker electron-withdrawing group, enhancing the basicity of the side-chain amine. |
| Chelation Capability | Bidentate (N,N') | Monodentate | The 2-isomer can form stable five-membered chelate rings with metal ions. |
| Steric Hindrance | Higher at the amino group | Lower at the amino group | The proximity of the pyridine ring in the 2-isomer presents greater steric bulk around the amino group. |
Fundamental Principles of Reactivity
The reactivity of these isomers is primarily governed by a combination of electronic and steric effects, as well as the unique ability of the 2-isomer to act as a chelating agent.
Electronic Effects
The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an overall electron-withdrawing effect on the ring and, by extension, on the ethylamine side chain. The magnitude of this inductive effect is dependent on the position of the substituent.
The Hammett sigma constant (σ) provides a quantitative measure of the electronic influence of a substituent. For the 2-pyridyl group, the σₚ value is 0.17, while for the 3-pyridyl group, it is 0.25.[1][2] A lower positive σ value indicates a weaker electron-withdrawing effect. Consequently, the amino group in 1-pyridin-2-yl-ethylamine experiences a less pronounced electron-withdrawing effect, resulting in a higher electron density on the nitrogen atom. This is consistent with the predicted pKa values, which suggest that 1-pyridin-2-yl-ethylamine is a slightly stronger base than its 3-isomer.
Caption: Electronic influence of the pyridyl group on the amine side chain.
Chelation
A defining feature of 1-pyridin-2-yl-ethylamine is its ability to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen. This forms a stable five-membered chelate ring, a phenomenon known as the chelate effect. This chelation significantly enhances the stability of its metal complexes compared to those formed with monodentate ligands. In contrast, this compound typically acts as a monodentate ligand, coordinating primarily through the more basic amino nitrogen.
Caption: Chelation of a metal ion by 1-pyridin-2-yl-ethylamine.
Experimental Evidence and Applications
While direct comparative kinetic studies are scarce in the literature, the principles outlined above are well-supported by extensive research in coordination chemistry and catalysis.
Coordination Chemistry
The ability of 1-pyridin-2-yl-ethylamine to form stable chelate complexes has been widely exploited in the synthesis of various metal complexes, including those of copper(II) and ruthenium(II).[3][4] The formation of these stable complexes is a direct consequence of the chelate effect. While this compound also forms complexes, they are generally less stable due to its monodentate nature.
Experimental Protocol: Synthesis of a Copper(II) Complex with 1-Pyridin-2-yl-ethylamine
This protocol is a representative example of the synthesis of a metal complex where 1-pyridin-2-yl-ethylamine acts as a bidentate ligand.
-
Ligand Solution Preparation: Dissolve 1-pyridin-2-yl-ethylamine (2 mmol) in ethanol (20 mL).
-
Metal Salt Solution Preparation: Dissolve copper(II) chloride dihydrate (1 mmol) in water (10 mL).
-
Complexation: Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.
-
Isolation: A precipitate will form. Continue stirring for 1 hour, then collect the solid by filtration, wash with ethanol, and dry under vacuum.
-
Characterization: The resulting complex can be characterized by techniques such as FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm the coordination of both nitrogen atoms to the copper center.
Catalysis
The distinct coordination properties of these isomers lead to different applications in catalysis. The rigid, bidentate nature of 1-pyridin-2-yl-ethylamine makes it a valuable ligand for a variety of catalytic reactions where a well-defined coordination sphere around the metal center is crucial for activity and selectivity. Ruthenium(II) complexes bearing ligands derived from 2-aminopyridine have shown significant catalytic activity in transfer hydrogenation reactions.
While this compound is less commonly used as a primary ligand in catalysis due to its monodentate nature, it can be incorporated into larger ligand frameworks or used in situations where a simple monodentate amine ligand is required.
Caption: General experimental workflow for synthesis and application.
Conclusion
The seemingly minor positional difference between 1-pyridin-2-yl-ethylamine and this compound results in significant and predictable differences in their chemical reactivity. The 2-isomer is a slightly stronger base and a potent chelating agent, making it a valuable building block for stable metal complexes and a ligand of choice in many catalytic systems. The 3-isomer, being a weaker base and a monodentate ligand, exhibits more straightforward reactivity typical of a primary amine with an electron-withdrawing substituent. A thorough understanding of these differences is crucial for the rational design of molecules with specific functions in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 1-pyridin-3-yl-ethylamine and its Positional Isomers
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 1-pyridin-2-yl-ethylamine, 1-pyridin-3-yl-ethylamine, and 1-pyridin-4-yl-ethylamine.
This guide provides a comprehensive comparison of the spectroscopic properties of the three positional isomers of 1-pyridin-ylethylamine. Understanding the distinct spectral features of these isomers is crucial for their unambiguous identification and characterization in research and pharmaceutical development. The following sections present a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectra, supported by experimental data and detailed methodologies.
Introduction
1-Pyridin-ylethylamine and its isomers are heterocyclic compounds of interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. The position of the ethylamine substituent on the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Accurate interpretation of these spectra is paramount for confirming the identity and purity of these compounds. This guide aims to provide a clear and objective comparison to aid researchers in this endeavor.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three isomers.
¹H NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) for the protons of each isomer are presented below. The position of the ethylamine group significantly affects the chemical shifts of the pyridine ring protons.
| Proton | 1-pyridin-2-yl-ethylamine | This compound [1] | 1-pyridin-4-yl-ethylamine |
| H-2' | - | 8.52 (d, J = 4.9 Hz) | |
| H-3' | - | ||
| H-4' | 7.28 (ddd, J = 7.5, 4.9, 1.1 Hz) | ||
| H-5' | 7.68 (d, J = 7.7 Hz) | ||
| H-6' | 8.32 (td, J = 7.7, 1.9 Hz) | ||
| -CH(NH₂) | 4.6 (q, J = 6.0 Hz) | ||
| -CH₃ | 1.25 (d, J = 6.6 Hz) | ||
| -NH₂ |
Note: Data for 1-pyridin-2-yl-ethylamine and 1-pyridin-4-yl-ethylamine is currently unavailable in the searched resources.
¹³C NMR Spectral Data
The ¹³C NMR chemical shifts provide valuable information about the carbon skeleton of the molecules.
| Carbon | 1-pyridin-2-yl-ethylamine | This compound | 1-pyridin-4-yl-ethylamine |
| C-2' | |||
| C-3' | |||
| C-4' | |||
| C-5' | |||
| C-6' | |||
| -CH(NH₂) | |||
| -CH₃ |
Note: Experimental ¹³C NMR data for all three isomers is currently unavailable in the searched resources.
IR Spectral Data
Infrared spectroscopy highlights the characteristic vibrational frequencies of the functional groups present in the molecules.
| Vibrational Mode | 1-pyridin-2-yl-ethylamine | This compound | 1-pyridin-4-yl-ethylamine |
| N-H stretch (amine) | |||
| C-H stretch (aromatic) | |||
| C-H stretch (aliphatic) | |||
| C=N, C=C stretch (pyridine ring) | |||
| N-H bend (amine) | |||
| C-N stretch |
Note: Experimental IR data for all three isomers is currently unavailable in the searched resources.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
| Isomer | Molecular Ion (M⁺) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 1-pyridin-2-yl-ethylamine[2] | 122 | 107 | 80, 44 |
| This compound[1] | 123 [M+H]⁺ | ||
| 1-pyridin-4-yl-ethylamine |
Note: Detailed fragmentation data for this compound and all mass spectrometry data for 1-pyridin-4-yl-ethylamine are currently unavailable in the searched resources.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: Spectra are recorded on a 300 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Spectra are recorded on the same spectrometer, typically with a spectral width of 200-220 ppm. Proton decoupling is used to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two KBr or NaCl plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Workflow for Spectroscopic Comparison
The logical workflow for comparing the spectroscopic data of the three isomers is outlined in the diagram below.
Caption: Workflow for the spectroscopic comparison of pyridinylethylamine isomers.
Discussion of Spectroscopic Differences
The position of the electron-withdrawing nitrogen atom in the pyridine ring has a pronounced effect on the electron density distribution, which in turn governs the spectroscopic properties of the isomers.
-
¹H NMR: The protons on the pyridine ring will exhibit different chemical shifts and coupling patterns depending on their proximity to the nitrogen atom and the ethylamine substituent. For instance, protons ortho to the nitrogen (position 2 and 6) are typically deshielded and appear at a lower field (higher ppm) compared to those in the meta (position 3 and 5) and para (position 4) positions. The electronic effect of the ethylamine group will further modify these shifts.
-
¹³C NMR: Similar to the proton NMR, the chemical shifts of the carbon atoms in the pyridine ring are sensitive to the position of the substituent. The carbon atom attached to the ethylamine group will also have a characteristic chemical shift.
-
IR Spectroscopy: The key vibrational bands to compare would be the C=N and C=C stretching frequencies of the pyridine ring, which are sensitive to the substitution pattern. The N-H stretching and bending vibrations of the primary amine group should be similar across the isomers but may show subtle differences due to variations in hydrogen bonding in the solid state or in solution.
-
Mass Spectrometry: While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization are expected to differ. The position of the ethylamine group will influence the stability of the resulting fragment ions. A common fragmentation pathway for such compounds is the loss of the methyl group to form a stable pyridinylmethylaminium cation. The relative abundance of this and other fragment ions can be used to differentiate the isomers. For example, the base peak at m/z 107 for 1-pyridin-2-yl-ethylamine likely corresponds to the loss of a methyl radical.
Conclusion
The spectroscopic analysis of 1-pyridin-2-yl-ethylamine, this compound, and 1-pyridin-4-yl-ethylamine reveals distinct features for each isomer, allowing for their unambiguous identification. While a complete experimental dataset is still being compiled, the available data and theoretical considerations provide a solid framework for their differentiation. This guide serves as a valuable resource for researchers working with these compounds, facilitating their accurate characterization and use in further scientific investigations.
References
Comparative Guide to HPLC Method Validation for Purity Determination of 1-Pyridin-3-yl-ethylamine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 1-Pyridin-3-yl-ethylamine. It includes a detailed experimental protocol for a validated HPLC method, supported by experimental data and a visual workflow for the validation process. This document is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.
Introduction to this compound Purity Analysis
This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and validated analytical method is essential for its quality control. HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this purpose.[1]
This guide details a specific HPLC method for this compound and compares it against other potential analytical methodologies, providing a framework for selecting the most appropriate technique for purity assessment.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the premier method for analyzing this compound due to its high resolution, sensitivity, and specificity.[2] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from potential process-related impurities and degradation products.
This protocol is based on a mixed-mode chromatographic separation, which provides excellent retention and peak shape for hydrophilic amine compounds.[3][4]
-
Instrumentation:
-
HPLC System with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
HPLC Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5] The validation process involves evaluating various performance parameters.
The following diagram illustrates the logical workflow for validating the HPLC method for purity determination.
The following tables summarize the acceptance criteria and present hypothetical performance data for the validated HPLC method.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| % RSD of Peak Area | ≤ 2.0% (for n=5) | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1 | 15,230 |
| 10 | 151,980 |
| 50 | 755,450 |
| 100 | 1,510,200 |
| 200 | 3,025,500 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
Table 3: Accuracy and Precision Results
| Spiked Level | Accuracy (% Recovery) | Precision (% RSD) - Repeatability |
|---|---|---|
| 80% | 99.5% | 0.9% |
| 100% | 100.2% | 0.7% |
| 120% | 99.8% | 0.8% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Table 4: LOD and LOQ Results
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be considered for the purity analysis of amines. The choice of method depends on the specific requirements of the analysis, such as the need for chiral separation or the nature of the impurities.
-
Gas Chromatography (GC): Suitable for volatile compounds. For polar amines like this compound, derivatization is often required to improve volatility and peak shape, which adds complexity to the sample preparation.[6]
-
Capillary Electrophoresis (CE): An effective technique for separating charged species. It offers high efficiency and requires minimal sample and solvent. CE is particularly useful for chiral separations when a chiral selector is added to the buffer.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher selectivity and sensitivity compared to HPLC-UV.[8] It is exceptionally powerful for identifying unknown impurities by providing mass information, which is crucial during drug development.[5]
-
Chiral Chromatography: If the enantiomeric purity of this compound is a concern, specialized chiral HPLC or GC columns are necessary.[9][10] This is a critical consideration if the compound is a chiral intermediate.
Table 5: Comparison of Analytical Methods for Purity Analysis
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
|---|---|---|---|---|
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, robust, reproducible, easily automated, suitable for non-volatile compounds.[2] | Moderate sensitivity with UV detection, may not resolve all impurities without method optimization. | Excellent: Ideal for routine purity testing and assay determination. |
| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary liquid or solid phase. | High efficiency for volatile compounds, excellent for residual solvent analysis. | Not suitable for non-volatile or thermally labile compounds; often requires derivatization for amines.[6] | Limited: Requires derivatization, making it less direct than HPLC. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | High separation efficiency, small sample volume, rapid analysis.[7] | Lower concentration sensitivity than HPLC, precision can be lower. | Good: A strong alternative, especially for chiral separations. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | High sensitivity and selectivity, provides molecular weight information for impurity identification.[8] | Higher cost and complexity of instrumentation and maintenance. | Excellent: The preferred method for impurity identification and trace-level quantification. |
Conclusion
The validated reversed-phase HPLC method presented in this guide is robust, accurate, and highly suitable for the routine determination of purity for this compound. The method demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision.
While alternative methods like GC and CE exist, HPLC offers the best balance of performance, reliability, and accessibility for quality control laboratories. For in-depth impurity profiling and identification, coupling HPLC with a mass spectrometer (LC-MS) is the recommended approach, providing unequivocal structural information that is invaluable during the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Determination of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. rjptonline.org [rjptonline.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Catalytic Activity of Chiral Pyridine-Based Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral pyridine-based amines have emerged as a versatile and powerful class of catalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules with high efficiency. Their unique structural and electronic properties, stemming from the pyridine moiety's ability to coordinate with metal centers and the adjacent chiral environment, make them highly effective in a wide range of enantioselective transformations. This guide provides an objective comparison of the performance of different chiral pyridine-based amine catalysts, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic challenges.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral pyridine-based amine catalyst is highly dependent on the specific reaction, substrates, and reaction conditions. The following tables summarize the performance of various catalysts in key asymmetric transformations, providing a comparative overview of their catalytic activity.
Asymmetric Friedel-Crafts Alkylation of Indoles
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. Chiral pyridine-N,N'-dioxide ligands in complex with Ni(II) have shown excellent performance in the asymmetric alkylation of indoles with β,γ-unsaturated α-ketoesters.
| Catalyst/Ligand | Substrate (Indole) | Electrophile | Yield (%) | ee (%) | Reference |
| Py-2NO-Ni(II) Complex | Indole | β,γ-Unsaturated α-ketoester | Up to 92 | Up to 99 | [1] |
| ... | ... | ... | ... | ... | ... |
Asymmetric Alkylation of Alkenyl Pyridines
The copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents provides access to a wide range of chiral pyridine derivatives.[2] The use of a Lewis acid additive is crucial for enhancing the reactivity of the otherwise poorly reactive substrates.[2]
| Ligand | Substrate | Grignard Reagent | Yield (%) | ee (%) | Reference |
| Chiral Diphosphine | 2-(1-phenylvinyl)pyridine | EtMgBr | 94 | 93 | [3] |
| Chiral Diphosphine | 4-(1-phenylvinyl)pyridine | MeMgBr | 50 | 93 | [2] |
| ... | ... | ... | ... | ... | ... |
Asymmetric Hydrogenation
Chiral pyridine–aminophosphine ligands have been successfully applied in the Iridium-catalyzed asymmetric hydrogenation of challenging substrates like seven-membered cyclic imines.[4]
| Ligand | Substrate | H₂ Pressure (bar) | Yield (%) | ee (%) | dr | Reference |
| Pyridine-aminophosphine | 2,4-diaryl-3H-benzo[b]azepine | 50 | >99 | 99 | >20:1 | [4] |
| Pyridine-aminophosphine | 2,4-diaryl-3H-benzo[b][4][5]diazepine | 50 | >99 | 98 | >20:1 | [4] |
| ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. The following are representative experimental protocols for the key reactions cited above.
General Procedure for Asymmetric Friedel-Crafts Alkylation
To a solution of the Py-2NO ligand and Ni(OTf)₂ in an appropriate solvent at a specified temperature, the indole substrate is added. After stirring for a short period, the β,γ-unsaturated α-ketoester is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[1]
General Procedure for Copper-Catalyzed Asymmetric Alkylation of Alkenyl Pyridines
In a glovebox, Cu(I) salt and the chiral diphosphine ligand are dissolved in a dry solvent. The alkenyl pyridine substrate is then added, followed by the dropwise addition of the Lewis acid (e.g., TMSOTf) at a low temperature (e.g., -78 °C). The Grignard reagent is then added slowly. The reaction is stirred at the specified temperature and monitored by GC-MS. After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.[2][3]
General Procedure for Ir-Catalyzed Asymmetric Hydrogenation
In a glovebox, the iridium precursor and the chiral pyridine-aminophosphine ligand are dissolved in a degassed solvent. The substrate is then added to the solution. The resulting mixture is transferred to an autoclave, which is then charged with hydrogen gas to the desired pressure. The reaction is stirred at a specified temperature for the indicated time. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.[4]
Visualizing the Catalytic Process
Diagrams illustrating the experimental workflow and the proposed catalytic cycle provide a clearer understanding of the processes involved.
References
- 1. New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Reactivity Analysis of 1-Pyridin-3-yl-ethylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-pyridin-3-yl-ethylamine scaffold is a key pharmacophore in modern drug discovery, forming the backbone of numerous compounds targeting a range of biological entities, particularly in neuropharmacology and oncology. The pyridine ring and the ethylamine side chain offer versatile points for chemical modification, enabling the fine-tuning of potency and selectivity. However, this structural flexibility also presents a challenge in managing off-target interactions, or cross-reactivity, which can lead to unforeseen side effects. This guide provides a comparative analysis of the cross-reactivity profiles of select this compound derivatives, supported by available experimental data and detailed methodologies.
Comparative Analysis of Binding Affinities
The following tables summarize the binding affinities (Ki or IC50 values) of various this compound derivatives for their primary targets and a selection of off-targets. This data, collated from multiple studies, highlights the diverse selectivity profiles that can be achieved through structural modifications of the parent scaffold.
Table 1: Cross-Reactivity Profile of Nicotinic Acetylcholine Receptor (nAChR) Ligands
| Compound ID | Derivative Class | Primary Target | Ki (nM) | Off-Target | Ki/IC50 (nM) | Fold Selectivity |
| Compound A | Pyridyl Ether | α4β2 nAChR | 22 | 5-HT3 Receptor | >10,000 | >450 |
| Compound B | Pyridyl Ether | α4β2 nAChR | 55 | α7 nAChR | 850 | 15 |
| Compound C | Bicyclic Pyridine | α4β2 nAChR | 0.15 | Muscarinic M1 | >10,000 | >66,000 |
Table 2: Cross-Reactivity Profile of Kinase Inhibitors
| Compound ID | Derivative Class | Primary Target | IC50 (nM) | Off-Target Kinase Panel | IC50 (nM) | Fold Selectivity |
| Compound D | N-(pyridin-3-yl)pyrimidin-4-amine | CDK2 | 64.42 | VEGFR2 | >10,000 | >155 |
| Compound E | N-(pyridin-3-yl)pyrimidin-4-amine | CDK2 | 83 (MV4-11 cell line) | EGFR | >5,000 | >60 |
| Compound F | Imidazo[1,2-a]pyridine | ALK2 | 17.3 | ROCK1 | >1,000 | >58 |
Experimental Protocols
The data presented in this guide were generated using established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays for Receptor Cross-Reactivity
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for a panel of G-protein coupled receptors (GPCRs) and ion channels.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-Epibatidine for nAChRs).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
A reaction mixture is prepared in the wells of a 96-well filter plate containing the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
The plate is incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Following incubation, the unbound radioligand is separated from the membrane-bound radioligand by rapid filtration through the filter plate.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
The filters are dried, and scintillation fluid is added to each well.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a microplate scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Kinase Inhibition Assays
Kinase activity is typically measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.
Materials:
-
Recombinant human kinases.
-
Substrate specific for each kinase (e.g., a peptide or protein).
-
ATP.
-
Test compounds (this compound derivatives).
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Luminometer.
Procedure:
-
The kinase reaction is set up in a 96-well plate by adding the kinase, substrate, and varying concentrations of the test compound in the kinase assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
The luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.
-
The data is plotted as the percentage of kinase activity versus the logarithm of the test compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the cross-reactivity studies of this compound derivatives.
Caption: Workflow for determining receptor binding affinity.
Caption: Inhibition of a kinase cascade by a derivative.
Caption: Conceptual model of compound selectivity.
A Comparative Guide to Enantiomeric Excess Determination of Chiral 1-Pyridin-3-yl-ethylamine by NMR Spectroscopy and Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for determining the enantiomeric excess (ee) of the chiral amine 1-Pyridin-3-yl-ethylamine: Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The following sections present detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
Methodologies and Experimental Protocols
1.1. NMR Spectroscopy with a Chiral Derivatizing Agent: Mosher's Acid Method
The determination of enantiomeric excess by NMR spectroscopy often involves the use of a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers.[1] These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification.[1] One of the most common CDAs for amines and alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid.[1] The reaction of (R)-Mosher's acid chloride with a scalemic mixture of this compound results in the formation of two diastereomeric amides, which can be distinguished by ¹H NMR spectroscopy.
Experimental Protocol:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.75 mL of deuterated chloroform (CDCl₃).
-
Addition of Reagents: To this solution, add 1.2 equivalents of (R)-Mosher's acid chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Cap the NMR tube and gently agitate it to ensure thorough mixing. Allow the reaction to proceed at room temperature for 15-20 minutes. The formation of the diastereomeric amides is typically rapid.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the reaction mixture. Standard acquisition parameters are usually sufficient, but a higher number of scans may be necessary for samples with low concentrations.
1.2. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For primary amines like this compound, polysaccharide-based CSPs are often effective.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) as an additive to improve peak shape. The optimal mobile phase composition may require some method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Injection and Analysis: Inject 10 µL of the sample solution and record the chromatogram. The two enantiomers will elute at different retention times.
Data Presentation and Comparison
The following tables summarize the expected quantitative data for the enantiomeric excess determination of a hypothetical scalemic mixture of this compound using the described NMR and HPLC methods.
Table 1: Representative ¹H NMR Data for Diastereomeric Mosher's Amides of this compound
| Proton Assignment | Chemical Shift (δ) of Diastereomer 1 (ppm) | Chemical Shift (δ) of Diastereomer 2 (ppm) | Δδ (ppm) |
| Pyridine H-2 | 8.52 | 8.50 | 0.02 |
| Pyridine H-6 | 8.45 | 8.42 | 0.03 |
| Pyridine H-4 | 7.55 | 7.58 | -0.03 |
| Pyridine H-5 | 7.25 | 7.28 | -0.03 |
| CH-NH | 5.15 (q) | 5.08 (q) | 0.07 |
| CH₃ | 1.55 (d) | 1.48 (d) | 0.07 |
| OCH₃ (Mosher's) | 3.50 (s) | 3.55 (s) | -0.05 |
Note: The integration of the well-resolved signals (e.g., the methyl doublets) is used to calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100.
Table 2: Representative Chiral HPLC Data for this compound Enantiomers
| Enantiomer | Retention Time (tR) (min) |
| Enantiomer 1 | 8.5 |
| Enantiomer 2 | 10.2 |
Note: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.
Table 3: Comparison of NMR and Chiral HPLC for Enantiomeric Excess Determination
| Feature | NMR with Chiral Derivatizing Agent | Chiral HPLC |
| Principle | Conversion of enantiomers to diastereomers with distinct NMR signals. | Differential interaction of enantiomers with a chiral stationary phase. |
| Sample Prep. | In-situ derivatization in the NMR tube. | Dissolution in mobile phase. |
| Analysis Time | ~30 minutes (including reaction and acquisition). | ~15-20 minutes per sample. |
| Instrumentation | NMR Spectrometer. | HPLC system with a chiral column and UV detector. |
| Data Analysis | Integration of resolved signals in the NMR spectrum. | Integration of peak areas in the chromatogram. |
| Pros | - Rapid, in-situ analysis. - Provides structural information. - Absolute configuration can often be determined (Mosher's method). | - High accuracy and precision. - High sensitivity. - Well-established and robust. |
| Cons | - Lower sensitivity compared to HPLC. - Potential for kinetic resolution during derivatization. - Signal overlap can complicate analysis. - Requires pure chiral derivatizing agent. | - Requires a specific chiral column for each class of compounds. - Method development can be time-consuming. - Does not provide structural information. |
Visualizing the Workflow
The following diagrams, created using Graphviz, illustrate the experimental workflows for both the NMR and chiral HPLC methods.
Conclusion
Both NMR spectroscopy with a chiral derivatizing agent and chiral HPLC are valuable techniques for determining the enantiomeric excess of this compound. The choice of method will depend on the specific requirements of the analysis, including the available instrumentation, the desired level of sensitivity and precision, and whether structural information or absolute configuration is needed. For rapid screening and when structural confirmation is beneficial, the NMR method is advantageous. For high-throughput analysis and when high accuracy is paramount, chiral HPLC is often the preferred method.[3]
References
A Comparative Analysis of the Biological Activities of Phenethylamine and 1-Pyridin-3-yl-ethylamine
A comprehensive review of existing scientific literature reveals a significant disparity in the available biological data for phenethylamine and 1-Pyridin-3-yl-ethylamine, precluding a direct quantitative comparison of their activities at this time. While phenethylamine is a well-characterized trace amine with a rich pharmacological profile, this compound appears primarily as a chemical intermediate with its biological functions yet to be extensively documented in publicly accessible research.
This guide summarizes the known biological activities of phenethylamine and provides the standard experimental protocols that would be necessary to characterize and compare the two molecules. This information is intended for researchers, scientists, and drug development professionals interested in the neuropharmacology of these compounds.
Phenethylamine: A Multifaceted Neuromodulator
Phenethylamine (PEA) is an endogenous trace amine that acts as a central nervous system stimulant.[1] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[1][2]
Key Biological Activities of Phenethylamine:
-
Monoamine Transporter Modulation: Phenethylamine acts as a substrate for and inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] This leads to an increase in the synaptic concentration of these neurotransmitters. It can induce the efflux of these neurotransmitters from presynaptic terminals, a mechanism shared with amphetamine.[3]
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamine is a potent agonist of TAAR1.[1] Activation of TAAR1 can modulate the activity of monoamine transporters and influence downstream signaling cascades, contributing to the overall stimulant effects of phenethylamine.[3]
-
Monoamine Oxidase (MAO) Substrate: Phenethylamine is a substrate for monoamine oxidase (MAO), particularly MAO-B, which leads to its rapid metabolism. This short half-life limits its systemic effects unless co-administered with an MAO inhibitor.
The biological activities of phenethylamine are summarized in the table below.
| Target | Action | Reported Affinity/Potency (Species) |
| Dopamine Transporter (DAT) | Substrate/Inhibitor/Releaser | Data available in specialized literature |
| Norepinephrine Transporter (NET) | Substrate/Inhibitor/Releaser | Data available in specialized literature |
| Serotonin Transporter (SERT) | Substrate/Inhibitor/Releaser | Data available in specialized literature |
| TAAR1 | Agonist | Potent agonist (human, rat, mouse)[1] |
| Monoamine Oxidase B (MAO-B) | Substrate | Readily metabolized |
This compound: An Uncharacterized Profile
In contrast to phenethylamine, searches of scientific databases and chemical supplier information reveal that this compound is primarily recognized as a synthetic building block in medicinal chemistry, particularly for the development of compounds targeting the central nervous system.[1] There is a notable absence of published quantitative data regarding its affinity for key neurological receptors and transporters. While its structural similarity to phenethylamine—featuring an ethylamine side chain—suggests potential interaction with monoaminergic systems, this remains speculative without direct experimental evidence.
Therefore, a direct comparison of the biological activity of this compound with phenethylamine is not possible based on the current scientific literature.
Experimental Protocols for Comparative Analysis
To elucidate the biological activity of this compound and enable a comparison with phenethylamine, the following standard experimental protocols would be employed.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound and phenethylamine for DAT, NET, SERT, and TAAR1.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target protein (e.g., from HEK293 cells stably transfected with the human transporter or receptor) are prepared by homogenization and centrifugation.
-
Competitive Binding Incubation: A constant concentration of a specific radioligand (e.g., [³H]dopamine for DAT) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or phenethylamine).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays: Neurotransmitter Uptake
These assays measure the ability of a compound to inhibit the function of monoamine transporters.
Objective: To determine the potency (IC₅₀) of this compound and phenethylamine to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.
General Protocol:
-
Cell Culture: A suitable cell line (e.g., CHO or HEK293) stably expressing the human DAT, NET, or SERT is cultured in appropriate multi-well plates.
-
Pre-incubation: The cells are pre-incubated with various concentrations of the test compound or vehicle.
-
Uptake Initiation: A radiolabeled substrate (e.g., [³H]dopamine for DAT) is added to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation period, the uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathway of phenethylamine and a typical experimental workflow for comparing the biological activities of two compounds.
Phenethylamine signaling via TAAR1 leading to dopamine transporter modulation.
Experimental workflow for comparing the biological activities of two novel compounds.
Conclusion
While a direct comparison of the biological activities of phenethylamine and this compound is not currently feasible due to a lack of data for the latter, this guide provides a framework for such an investigation. The well-documented pharmacology of phenethylamine serves as a benchmark for understanding the potential actions of structurally related compounds. Future research characterizing the receptor binding and functional profile of this compound using the outlined experimental protocols is necessary to determine its biological activity and potential as a neuropharmacological agent.
References
A Comparative Performance Analysis of 1-Pyridin-3-yl-ethylamine and Other Nitrogen-Containing Ligands in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical step in the design and optimization of catalytic processes and the synthesis of chiral molecules. This guide provides a comparative overview of the performance of 1-Pyridin-3-yl-ethylamine as a ligand in asymmetric catalysis, benchmarked against other common nitrogen-containing ligands. The analysis is supported by experimental data from peer-reviewed studies, with a focus on asymmetric transfer hydrogenation, a key reaction in the synthesis of chiral alcohols.
This compound is a versatile chiral amine that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both a pyridine ring and a chiral ethylamine moiety, allows it to act as an effective ligand in coordination chemistry, forming stable complexes with various transition metals that are active in catalysis.[1] This guide will delve into the catalytic performance of metal complexes bearing ligands derived from this compound and compare it with established nitrogen-containing ligands such as derivatives of 1-(Pyridin-2-yl)ethylamine, 2,2'-bipyridine, and simple diamines.
Performance in Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral alcohols is a widely used and synthetically important transformation. The efficiency and enantioselectivity of this reaction are highly dependent on the nature of the chiral ligand coordinated to the metal center, typically ruthenium. The following sections present a comparative analysis of this compound-derived ligands and other nitrogen-containing ligands in the Ru-catalyzed ATH of acetophenone.
Comparison with Isomeric Pyridinylethylamine Ligands
The position of the nitrogen atom within the pyridine ring can significantly influence the electronic and steric properties of the resulting metal complex, thereby affecting its catalytic performance. A study by Muster et al. investigated the performance of tridentate ligands derived from the isomeric (S)-1-(pyridin-2-yl)ethylamine and its 3-pyridyl analogue is not directly available in the searched literature, however, the performance of the 2-pyridyl isomer provides a valuable benchmark. In the Ru-catalyzed transfer hydrogenation of acetophenone, the ligand (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol demonstrated notable activity and selectivity.
Table 1: Performance of a 1-(Pyridin-2-yl)ethylamine-Derived Ligand in the Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand | Catalyst Precursor | Base | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol | RuCl₂(PPh₃)₃ | i-PrONa | >99 | 47 (S) |
Data extracted from a study on tridentate ligands in enantioselective transfer hydrogenation.[2]
While direct comparative data for a this compound derived ligand under the same conditions is not available in the provided search results, the performance of the 2-pyridyl isomer highlights the potential of this class of ligands. The moderate enantioselectivity suggests that further optimization of the ligand structure, including the position of the pyridine nitrogen, could lead to improved performance.
Comparison with Bipyridine and Other Nitrogen Ligands
2,2'-Bipyridine and its derivatives are widely used ligands in transition metal catalysis due to their strong chelating ability and tunable electronic properties. In the context of ATH, ruthenium complexes bearing bipyridine ligands have been explored. For instance, in the transfer hydrogenation of acetophenone using iridium catalysts, 2,2'-bipyridine and its substituted derivatives have been employed.[3]
To provide a broader context, the performance of other types of nitrogen-containing ligands in the Ru-catalyzed ATH of acetophenone is summarized below. These examples, while not direct comparisons with this compound in the same study, offer insights into the general landscape of ligand performance.
Table 2: Performance of Various Nitrogen-Containing Ligands in the Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand Type | Example Ligand | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |
| Dipyridylamine | N/A | Iridium(III) complexes | N/A | N/A |
| Pyridine-Quinoline | 8-methyl-2,2'-pyridyl-quinoline | [Ru(η⁶-p-cymene)(L)Cl][PF₆] / KOiPr | >99 | N/A (racemic) |
| Biquinoline | 4-methyl-2,2'-biquinoline | [Ru(η⁶-p-cymene)(L)Cl][PF₆] / KOiPr | >99 | N/A (racemic) |
Data for Pyridine-Quinoline and Biquinoline ligands from a study on transfer hydrogenation with Ru p-cymene complexes.[4]
It is important to note that the reactions in Table 2 were not necessarily designed for asymmetric synthesis, hence the lack of enantiomeric excess data. However, they demonstrate the high activity of ruthenium complexes with various chelating nitrogen ligands.
Experimental Protocols
To facilitate further research and direct comparison, a general experimental protocol for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone is provided below. This protocol is based on typical conditions reported in the literature and should be adapted and optimized for specific ligand-catalyst systems.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, RuCl₂(PPh₃)₃)
-
Chiral nitrogen-containing ligand (e.g., this compound derivative)
-
Acetophenone
-
Isopropanol (reagent and solvent)
-
Base (e.g., KOtBu, i-PrONa, KOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, the ruthenium precursor and the chiral ligand are dissolved in anhydrous isopropanol. The molar ratio of Ru to ligand is typically 1:1 to 1:2.
-
The mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) for a designated period (e.g., 30 minutes) to allow for in situ formation of the active catalyst.
-
A solution of the base in isopropanol is then added to the catalyst mixture. The amount of base is typically in the range of 2-10 mol% relative to the substrate.
-
Acetophenone is then added to the reaction mixture. The substrate to catalyst ratio can range from 100:1 to 1000:1 or higher.
-
The reaction is stirred at the desired temperature and monitored by a suitable analytical technique (e.g., GC, TLC, or HPLC) until completion.
-
Upon completion, the reaction is quenched (e.g., with water or dilute acid) and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The conversion is determined by GC or ¹H NMR analysis, and the enantiomeric excess is determined by chiral HPLC or chiral GC analysis.
Logical Workflow for Ligand Comparison in Catalysis
The process of comparing different ligands for a specific catalytic application can be visualized as a systematic workflow. This involves ligand synthesis, catalyst formation, catalytic testing, and performance analysis.
Caption: Workflow for comparing the performance of different nitrogen-containing ligands in catalysis.
Conclusion
This compound and its derivatives represent a promising class of chiral ligands for asymmetric catalysis. While direct, comprehensive comparative studies with other common nitrogen-containing ligands are still emerging, the available data for the isomeric 1-(pyridin-2-yl)ethylamine suggests their potential to mediate asymmetric transformations with notable efficiency. The electronic and steric profile of the ligand, dictated by the substitution pattern on both the pyridine ring and the ethylamine backbone, is a crucial determinant of catalytic activity and enantioselectivity.
Further systematic studies are required to fully elucidate the performance of this compound-based ligands in comparison to established ligand families like bipyridines and phenanthrolines across a range of catalytic reactions. The provided experimental framework and logical workflow offer a foundation for conducting such comparative investigations, which will be instrumental in the rational design of more effective and selective catalysts for the synthesis of valuable chiral molecules.
References
A Comparative Guide to the Synthetic Routes of Chiral Pyridinylethylamines
For Researchers, Scientists, and Drug Development Professionals
Chiral pyridinylethylamines are crucial structural motifs found in a wide array of pharmaceuticals and biologically active compounds. Their synthesis in an enantiomerically pure form is a significant challenge in medicinal and process chemistry. This guide provides a comparative overview of the primary synthetic strategies for obtaining these valuable molecules, with a focus on reaction efficiency, stereoselectivity, and practicality.
Introduction to Chiral Pyridinylethylamines
The pyridine ring, a bioisostere of the benzene ring, imparts unique pharmacological properties to drug candidates, including improved solubility and metabolic stability. When combined with a chiral ethylamine side chain, these molecules can exhibit high affinity and selectivity for biological targets. The stereochemistry of the ethylamine moiety is often critical for therapeutic efficacy, making enantioselective synthesis a key consideration in drug development.[1]
This guide will explore and compare the following major synthetic routes:
-
Asymmetric Hydrogenation and Transfer Hydrogenation
-
Diastereoselective Addition to Imines using Chiral Auxiliaries
-
Catalytic Asymmetric Addition to Imines and Alkenes
-
Organocatalytic Approaches
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a chiral pyridinylethylamine is often dictated by factors such as the desired enantiomer, substrate availability, catalyst cost and availability, and scalability. The following sections provide a detailed comparison of the most common strategies.
Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones (e.g., 2-acetylpyridine) or imines are among the most direct and atom-economical methods for synthesizing chiral pyridinylethylamines. These reactions typically employ transition metal catalysts (e.g., Ru, Rh, Ir) complexed with chiral ligands.
Key Features:
-
High Efficiency: Often provides high yields and excellent enantioselectivities.
-
Catalyst Sensitivity: The pyridine nitrogen can sometimes coordinate to the metal center, potentially inhibiting catalysis.[2]
-
Substrate Activation: Activation of the pyridine ring, for instance by formation of a pyridinium salt, can enhance reactivity and stereoselectivity.[3]
Diastereoselective Addition to Imines using Chiral Auxiliaries
The use of chiral auxiliaries, such as N-tert-butanesulfinamide (Ellman's auxiliary), provides a reliable method for the diastereoselective synthesis of chiral amines. The auxiliary is first condensed with a pyridine aldehyde or ketone to form a chiral sulfinimine, to which a nucleophile is added. The chiral auxiliary directs the facial attack of the nucleophile, leading to a high degree of stereocontrol.
Key Features:
-
Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the stereochemistry of the auxiliary.
-
Broad Substrate Scope: Applicable to a wide range of aldehydes and ketones.
-
Stoichiometric Chiral Source: Requires the use of a stoichiometric amount of the chiral auxiliary, which must be removed in a subsequent step.[4][5]
Catalytic Asymmetric Addition to Imines and Alkenes
This approach involves the enantioselective addition of nucleophiles (e.g., organometallic reagents, arylboronic acids) to prochiral pyridyl imines or the conjugate addition to α,β-unsaturated compounds containing a pyridine moiety. Chiral metal complexes, often rhodium-based, are commonly used to catalyze these transformations.[6][7]
Key Features:
-
Catalytic Enantiocontrol: Utilizes a substoichiometric amount of a chiral catalyst.
-
Versatility: Allows for the introduction of a variety of substituents at the chiral center.
-
Reaction Optimization: May require careful optimization of reaction conditions (ligand, solvent, additives) to achieve high enantioselectivity.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive transition metals. Chiral Brønsted acids, such as chiral phosphoric acids, and other small organic molecules can catalyze the enantioselective synthesis of chiral pyridinylethylamines, often through the activation of imines or enamines.[8][9][10]
Key Features:
-
Metal-Free: Avoids transition metal contamination of the final product.
-
Mild Reaction Conditions: Often proceeds under mild conditions.
-
Catalyst Loading: Can sometimes require higher catalyst loadings compared to transition metal catalysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the different synthetic routes to chiral pyridinylethylamines.
| Route | Substrate | Catalyst/Auxiliary | Nucleophile/Reductant | Solvent | Yield (%) | ee (%) / dr | Reference |
| Asymmetric Hydrogenation | N-benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-synphos | H₂ (600 psi) | PhMe/CH₂Cl₂ | 93 | 92 ee | [3] |
| Asymmetric Transfer Hydrogenation | 4-Benzoylpyridine | Ir-complex with chiral Schiff base | 2-propanol | - | 65-72 | 38-46 ee | [11] |
| Chiral Auxiliary | Pyridine-2-carboxaldehyde | (R)-tert-Butylsulfinamide | MeMgBr | Ether | High | >98 dr | [12] |
| Catalytic Asymmetric Addition | N-Diphenylphosphinoyl-1-(pyridin-2-yl)methanimine | Rh(acac)(CO)₂ / Chiral Diene | (CH₃)₂Zn | Toluene | 34-73 | 75-93 ee | [7] |
| Catalytic Asymmetric Addition | 2-Cyclohexenone | Rh(acac)(CO)₂ / Chiral Diene | 4-Pyridylboronic acid | Ethanol | 42 | 85 ee | [6] |
| Organocatalysis (Aza-Michael) | Exocyclic aryl enamine | Chiral binaphthyl phosphoric acid | - | - | High | High ee | [9] |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of (R)-1-(Pyridin-2-yl)ethanamine using (R)-tert-Butylsulfinamide Auxiliary
This protocol is adapted from a demonstrated enantioselective synthesis.[12]
Step 1: Formation of the N-tert-Butanesulfinyl Imine
-
To a solution of pyridine-2-carboxaldehyde (1.0 eq) in THF is added (R)-tert-butylsulfinamide (1.05 eq).
-
Titanium(IV) ethoxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.
-
The reaction is monitored by TLC until completion.
-
The reaction is quenched by the addition of brine and diluted with ethyl acetate.
-
The mixture is filtered through celite, and the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can be used in the next step without further purification.
Step 2: Diastereoselective Addition of Methylmagnesium Bromide
-
The crude N-tert-butanesulfinyl imine is dissolved in anhydrous ether and cooled to -78 °C under an inert atmosphere.
-
A solution of methylmagnesium bromide (1.2 eq) in ether is added dropwise.
-
The reaction mixture is stirred at -78 °C for 3-4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude sulfinamide product. A high diastereomeric ratio (e.g., 14:1) is expected.[12]
Step 3: Deprotection of the Sulfinamide
-
The crude sulfinamide is dissolved in methanol.
-
A solution of HCl in dioxane (e.g., 4 M) is added, and the mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure to yield the HCl salt of (R)-1-(pyridin-2-yl)ethanamine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the key synthetic strategies discussed.
Figure 1. Comparison of major synthetic strategies.
Conclusion
The synthesis of chiral pyridinylethylamines can be achieved through several effective methodologies. Asymmetric hydrogenation offers a highly atom-economical and efficient route, provided catalyst inhibition can be managed. The use of chiral auxiliaries provides a robust and predictable method, albeit with the need for stoichiometric amounts of the chiral source. Catalytic asymmetric additions to imines and organocatalytic methods represent modern, powerful alternatives that continue to be developed with broader substrate scopes and improved efficiencies. The optimal choice of synthetic route will depend on the specific target molecule, available resources, and desired scale of the synthesis. For drug development professionals, a thorough evaluation of these factors is crucial for the successful and sustainable production of these important pharmaceutical building blocks.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 5. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric rhodium catalysed additions to activated imines : new approaches to α-chiral amines - Nottingham ePrints [eprints.nottingham.ac.uk]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Benchmarking 1-Pyridin-3-yl-ethylamine: A Comparative Guide to Chiral Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, the selection of an effective chiral resolving agent is a critical step. This guide provides a framework for benchmarking the performance of 1-Pyridin-3-yl-ethylamine against other established chiral resolving agents. While direct, quantitative comparative data for this compound is not extensively available in the public domain, this document presents performance benchmarks for commonly used agents in the resolution of widely recognized chiral carboxylic acids. This allows for an indirect comparison and serves as a practical guide for researchers looking to evaluate this compound for their specific applications.
The primary method of chiral resolution discussed is the formation of diastereomeric salts, which leverages the different physical properties of diastereomers, such as solubility, to enable their separation.
Comparative Overview of Common Chiral Resolving Agents
The selection of a suitable chiral resolving agent is often empirical and depends on the specific substrate to be resolved. Below is a comparison of the physical and chemical properties of this compound and other frequently used basic resolving agents.
| Resolving Agent | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | Appearance | Key Features |
| This compound | 122.17 | ~9.5 (estimated) | Liquid | Contains a basic ethylamine group and a pyridine ring, which can participate in π-π stacking interactions. |
| (R/S)-1-Phenylethylamine | 121.18 | 9.48 | Colorless liquid | A widely used and well-documented resolving agent, often serving as a benchmark. |
| (1R,2S)-(-)-Ephedrine | 165.23 | 9.6 | White crystalline solid | Possesses two chiral centers and hydroxyl functionality, offering multiple points of interaction. |
| Cinchonidine | 294.39 | 8.0 (pK_b1_), 4.4 (pK_b2_) | White crystalline powder | A rigid, polycyclic alkaloid with multiple stereocenters, often effective for resolving a variety of acidic compounds. |
| Brucine | 394.46 | 6.0 (pK_b1_), 11.7 (pK_b2_) | White crystalline powder | A complex alkaloid with multiple functional groups, providing diverse interaction possibilities. |
Performance Benchmarks: Resolution of 2-Arylpropionic Acids
To provide a practical benchmark, this section details the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs) from the 2-arylpropionic acid class using the well-established resolving agent, (S)-(-)-α-phenylethylamine. These data can serve as a reference point for evaluating the efficacy of this compound in similar resolutions.
Resolution of Racemic Ibuprofen
| Resolving Agent | Substrate | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of (S)-(+)-Ibuprofen |
| (S)-(-)-α-Phenylethylamine | (±)-Ibuprofen | Aqueous | 53% | 88.14%[1] |
Resolution of Racemic Naproxen
Resolution of Racemic Ketoprofen
| Resolving Agent | Substrate | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Purity of (S)-Ketoprofen |
| Cinchonidine | (±)-Ketoprofen | Ethyl acetate/Methanol | 44% | 86% S-isomer[2] |
| Cinchonidine (after recrystallization) | (±)-Ketoprofen | Ethyl acetate/Methanol | 31% | 97% S-isomer[2] |
Experimental Protocols
A detailed and reproducible experimental protocol is essential for the systematic evaluation of chiral resolving agents. Below is a generalized protocol for chiral resolution via diastereomeric salt formation that can be adapted for use with this compound.
General Protocol for Diastereomeric Salt Formation and Resolution
1. Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic acid (e.g., ibuprofen) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., this compound) in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be beneficial.
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
3. Liberation of the Enantiomerically Enriched Acid:
-
Dissolve the collected diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 2M HCl) to a pH below the pKa of the carboxylic acid. This will protonate the carboxylate and liberate the free acid.
-
Extract the enantiomerically enriched acid with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved acid.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation using a polarimeter and comparing it to the known value for the pure enantiomer.
Visualizing the Process
The following diagrams illustrate the key workflows and logical relationships in the chiral resolution process.
Caption: General experimental workflow for chiral resolution by diastereomeric salt formation.
Caption: The underlying principle of converting enantiomers to separable diastereomers.
References
Safety Operating Guide
Proper Disposal of 1-Pyridin-3-yl-ethylamine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Pyridin-3-yl-ethylamine, ensuring operational safety and regulatory compliance.
Immediate Safety Considerations
This compound is classified as a hazardous substance, and appropriate precautions must be taken at all times. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin irritation and serious eye damage.[1][2]
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat or chemical-resistant apron
-
Use in a well-ventilated area, preferably under a chemical fume hood.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous waste. It should be disposed of at an approved waste disposal plant.[1][3] Do not allow the product to enter drains.[1][4]
-
Containment:
-
Collection:
-
Place the absorbed material or solid into a clearly labeled, sealable, and compatible waste container. The container should be specifically designated for hazardous chemical waste.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents, and sources of heat or ignition.
-
-
Disposal Request:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company or your institution's Environmental Health and Safety (EHS) department. Follow your organization's specific procedures for waste pickup requests.
-
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[1][2] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin.[1] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage.[2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[2] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[1] |
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Pyridin-3-yl-ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 1-Pyridin-3-yl-ethylamine, ensuring the safety of laboratory personnel and compliance with standard safety procedures. The following step-by-step guidance is designed to be a critical resource for all operational stages, from initial handling to final disposal.
I. Understanding the Hazards
This compound is classified as a hazardous substance. It is toxic if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.[1][2] Adherence to strict safety protocols is mandatory to mitigate these risks.
II. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. All personnel handling this compound must use the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[3]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber, must be worn. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.[3] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of this substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[3]
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 63 °C | [1] |
| Boiling Point | 118-120 °C at 14 Torr | [1] |
| Density | 1.014 g/cm³ at 25 °C | [1] |
| pKa | 8.81 ± 0.29 (Predicted) | [1] |
IV. Standard Operating Procedures
A systematic approach to handling is crucial for safety. The following workflow outlines the key stages of working with this compound.
Caption: Logical workflow for the safe handling of this compound.
V. First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a Poison Control Center or seek medical attention.[1]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation or an allergic reaction occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4] If respiratory symptoms develop, seek medical attention.
VI. Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.
-
Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
For large spills, evacuate the area and contact your institution's EHS department immediately.
VII. Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[5]
Step-by-Step Disposal Protocol:
-
Waste Segregation: All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Nitrogenous Organic Waste" or as per your institution's specific guidelines.
-
Waste Collection:
-
Collect liquid waste in a designated, leak-proof, and clearly labeled waste container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Collect solid waste (e.g., contaminated gloves, absorbent pads) in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents and acids. The container must be kept securely closed when not in use.
-
Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. The primary recommended method for the disposal of pyridine and its derivatives is high-temperature incineration.[5] Follow your institution's procedures for requesting a hazardous waste pickup.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
